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  • Product: 4-ethoxypyridine-3-sulfonyl chloride hydrochloride
  • CAS: 2763751-03-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Ethoxypyridine-3-sulfonyl Chloride

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist, I often encounter challenges in late-stage lead optimization where the precise selection of electro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I often encounter challenges in late-stage lead optimization where the precise selection of electrophilic building blocks dictates the success of a synthetic campaign. 4-Ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) is a highly specialized, bifunctional scaffold utilized extensively in the synthesis of bioactive sulfonamides.

This whitepaper dissects the physicochemical properties, electronic topology, and field-proven handling protocols for this compound. By understanding the causality behind its reactivity, researchers can engineer self-validating synthetic workflows that maximize yield and minimize hydrolytic degradation.

Physicochemical Properties & Electronic Topology

The unique reactivity of 4-ethoxypyridine-3-sulfonyl chloride stems from the "push-pull" electronic relationship on its pyridine core. The compound features an electron-donating ethoxy group (+M effect) at the C4 position, situated ortho to the highly electron-withdrawing sulfonyl chloride group (-I, -M effects) at the C3 position.

This electronic topology creates a highly polarized sulfur-chlorine bond. While the ethoxy group enriches the overall electron density of the pyridine ring, the sulfonyl center remains highly electrophilic, making it an ideal substrate for nucleophilic attack by primary and secondary amines.

Quantitative Data Summary

To facilitate easy comparison and integration into laboratory informatics systems, the core physicochemical parameters are summarized below:

PropertyValueScientific Significance
CAS Registry Number 1803587-04-3[1]Unique identifier for the free base form.
Molecular Formula C7H8ClNO3S[1]Highlights the presence of the heteroaromatic core.
Molecular Weight 221.66 g/mol [2]Critical for stoichiometric calculations.
Monoisotopic Mass 220.99 Da[3]Used for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String CCOC1=C(C=NC=C1)S(=O)(=O)Cl[3]Enables computational modeling and docking studies.
Storage Conditions 2-8°C or -20°C (Inert Atmosphere)[4]Prevents atmospheric moisture-driven hydrolysis.
Physical Form Off-white to pale yellow solidOften supplied as a hydrochloride salt to enhance stability.

Reactivity Dynamics and Handling Causality

The most critical challenge when working with pyridine-3-sulfonyl chlorides is their hydrolytic lability.

The Causality of Degradation: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid and hydrochloric acid (HCl). In a standard aryl sulfonyl chloride, this process is relatively slow. However, the basic nitrogen of the pyridine ring can act as an intermolecular base, catalyzing the hydrolysis of neighboring molecules. To counteract this autocatalytic degradation, this building block is frequently synthesized and stored as a hydrochloride salt (e.g., CAS 2763751-03-5)[4]. Protonating the pyridine nitrogen eliminates its basicity, thereby stabilizing the sulfonyl chloride moiety during long-term storage.

Reactivity Core 4-Ethoxypyridine-3-sulfonyl chloride Degradation Hydrolysis (Sulfonic Acid + HCl) Core->Degradation H2O (Moisture) Undesired Pathway Amidation Amidation (Sulfonamide) Core->Amidation 1°/2° Amine, Base Desired Pathway

Caption: Reactivity profile highlighting desired amidation versus competitive moisture-driven hydrolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in mechanistic causality, accompanied by In-Process Controls (IPC) to verify success before proceeding.

Protocol A: De Novo Synthesis via Sandmeyer-Type Chlorosulfonation

Direct electrophilic chlorosulfonation of pyridine is thermodynamically unfavorable because the acidic conditions protonate the pyridine ring, rendering it highly electron-deficient. Therefore, a Sandmeyer-type approach starting from an aminopyridine is the industry standard[5].

Step-by-Step Methodology:

  • Diazotization: Suspend 3-amino-4-ethoxypyridine (1.0 eq) in a mixture of concentrated HCl and tetrafluoroboric acid (HBF4). Cool the mixture to < 5°C using an ice-salt bath.

    • Causality: Maintaining the temperature below 5°C is critical to prevent the spontaneous decomposition of the diazonium intermediate into an undesired pyridinol derivative.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise. Stir for 30 minutes.

    • IPC Check: Use starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Chlorosulfonation: In a separate flask, saturate glacial acetic acid with sulfur dioxide (SO2) gas. Add copper(II) chloride (CuCl2, 0.2 eq) and cool to 0°C.

    • Causality: CuCl2 acts as a redox catalyst. It facilitates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical that rapidly captures SO2 and a chloride ion.

  • Coupling: Add the cold diazonium solution dropwise to the SO2/CuCl2 mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Workup: Pour the mixture into ice water and extract with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Synthesis N1 3-Amino-4-ethoxypyridine (Starting Material) N2 Diazonium Salt Intermediate N1->N2 NaNO2, HCl/HBF4 < 5°C N3 4-Ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) N2->N3 SO2, CuCl2 Sandmeyer Reaction N4 Sulfonamide (Target Scaffold) N3->N4 Amine/Base (DIPEA)

Caption: Synthetic workflow for 4-ethoxypyridine-3-sulfonyl chloride and downstream functionalization.

Protocol B: Downstream Sulfonamide Assembly (Amidation)

Once the sulfonyl chloride is isolated (or purchased), it is typically coupled with an amine to form a bioactive sulfonamide.

Step-by-Step Methodology:

  • Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct, keeping the amine nucleophile in its active, unprotonated state without reacting with the sulfonyl chloride itself.

  • Electrophile Addition: Cool the mixture to 0°C. Add 4-ethoxypyridine-3-sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Validation (IPC): Stir for 2 hours at room temperature. Monitor the reaction via LC-MS.

    • Self-Validation: The disappearance of the starting amine mass and the appearance of the target sulfonamide mass (M+H) confirms the successful nucleophilic acyl substitution. Note: Sulfonyl chlorides often appear as their sulfonic acid artifacts in LC-MS due to hydrolysis in the aqueous mobile phase.

  • Purification: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • PubChemLite (Université du Luxembourg) . 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (C7H8ClNO3S). Retrieved from[Link][3]

  • Google Patents (CN112830892A) . Synthesis method of pyridine-3-sulfonyl chloride. Retrieved from[5]

Sources

Exploratory

In-Depth Technical Guide: 4-Ethoxypyridine-3-sulfonyl Chloride Hydrochloride in Advanced Organic Synthesis

Executive Summary & Chemical Identity 4-Ethoxypyridine-3-sulfonyl chloride hydrochloride (CAS: 2763751-03-5) is a highly specialized, reactive electrophilic building block utilized extensively in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Ethoxypyridine-3-sulfonyl chloride hydrochloride (CAS: 2763751-03-5) is a highly specialized, reactive electrophilic building block utilized extensively in medicinal chemistry for the synthesis of complex sulfonamide-based therapeutics and advanced chemical probes[1],[2]. Because sulfonyl chlorides are inherently reactive, understanding the structural nuances of this specific compound is critical for maximizing yield and ensuring laboratory safety.

By utilizing the hydrochloride salt rather than the free base, chemists can leverage a significantly more stable reagent, preventing the premature degradation commonly associated with heterocyclic sulfonyl chlorides.

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue
Chemical Name 4-Ethoxypyridine-3-sulfonyl chloride hydrochloride
CAS Number 2763751-03-5
Molecular Formula C7H9Cl2NO3S
Molecular Weight 258.12 g/mol
Target Motif Pyridine-3-sulfonamides
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2), Strictly Desiccated

Mechanistic Reactivity & Causality in Experimental Design

To master the handling of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride, one must understand the causality behind its molecular design and reactivity profile ()[3].

  • The Causality of the Hydrochloride Salt: Free base pyridine-sulfonyl chlorides are notoriously unstable on the bench. The nucleophilic pyridine nitrogen of one molecule can attack the highly electrophilic sulfonyl chloride moiety of another, leading to rapid auto-condensation and polymerization. By supplying this reagent as a hydrochloride salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. This dramatically increases the shelf-life of the reagent but dictates that a stoichiometric amount of base (e.g., DIPEA or pyridine) must be added during the reaction to liberate the reactive free base in situ[4].

  • Electronic Modulation via the 4-Ethoxy Group: The pyridine ring is strongly electron-withdrawing, which makes the adjacent sulfonyl chloride highly electrophilic and prone to rapid attack by amines. However, the 4-ethoxy group donates electron density via resonance. This slightly tempers the extreme electrophilicity of the sulfonyl group, reducing the rate of unwanted side reactions (like spontaneous hydrolysis) while maintaining excellent reactivity toward primary and secondary amines.

Safety Data & Hazard Mitigation (SDS Core)

As a highly reactive sulfonyl chloride, this compound poses significant exposure risks. It reacts violently with water and ambient moisture to generate hydrogen chloride (HCl) gas and the corresponding strongly acidic sulfonic acid ()[5].

Table 2: GHS Hazard Profile & Mitigation Protocols
GHS CodeHazard StatementCausality & Mitigation Protocol
H314 Causes severe skin burns and eye damageCausality: Reacts with moisture in skin/eyes to exothermically form HCl and sulfonic acid.Mitigation: Wear heavy-duty nitrile gloves, a lab coat, and tight-sealing safety goggles.
H335 May cause respiratory irritationCausality: Volatilization of HCl gas upon ambient hydrolysis.Mitigation: Handle strictly within a certified, high-flow chemical fume hood[6].
EUH014 Reacts violently with waterCausality: Rapid, exothermic hydrolysis.Mitigation: Use strictly anhydrous solvents; quench reactions slowly with crushed ice[7].

Experimental Protocols: Self-Validating Sulfonamide Synthesis

Trustworthiness in chemical synthesis requires protocols that provide immediate feedback. The following methodology for coupling 4-ethoxypyridine-3-sulfonyl chloride hydrochloride with an amine incorporates a self-validating system to ensure the integrity of the anhydrous environment and the reagent.

Step 1: Anhydrous Preparation
  • Flame-dry a round-bottom flask and flush it with Argon.

  • Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: The excess base is required to neutralize both the hydrochloride salt of the reagent and the HCl byproduct generated during the sulfonamide formation.

Step 2: Electrophile Addition & Visual Validation
  • Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Add 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (1.1 eq) portion-wise.

  • Self-Validation Point 1 (Visual): The reaction should remain a homogeneous solution or form a fine, suspended precipitate (DIPEA-HCl). If the mixture vigorously bubbles, moisture is present (HCl gas evolution), immediately flagging a compromised anhydrous environment.

Step 3: Analytical Validation (The Methanol Quench)

Before proceeding to the aqueous workup, it is critical to validate that the sulfonyl chloride reacted with the amine rather than ambient moisture.

  • Extract a 10 µL aliquot of the reaction mixture.

  • Quench it into 1 mL of anhydrous methanol containing 1 eq of DIPEA.

  • Self-Validation Point 2 (LC-MS): Analyze the quenched aliquot via LC-MS. The presence of the target sulfonamide mass validates the reaction. If the mass of 4-ethoxypyridine-3-sulfonic acid is dominant, the sulfonyl chloride was hydrolyzed prior to or during the reaction, indicating degraded starting material or wet solvent.

Step 4: Quench and Workup
  • Once validated, quench the main reaction mixture by the slow addition of crushed ice. Causality: Ice safely and slowly hydrolyzes any unreacted sulfonyl chloride while absorbing the generated exothermic heat.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.

Process Visualization

Workflow A 4-Ethoxypyridine-3-sulfonyl chloride hydrochloride B Storage & Handling 2-8°C, Argon, Fume Hood A->B C Reaction Setup Anhydrous Solvent + Amine + Base B->C D Nucleophilic Substitution Sulfonamide Formation C->D E Quench & Workup Ice/Water Addition D->E F Self-Validation LC-MS (Check for Sulfonic Acid) E->F

Workflow for the safe handling and reaction of 4-ethoxypyridine-3-sulfonyl chloride.

References

  • Title: Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride Source: Cole-Parmer URL: [Link]

Sources

Foundational

spectral data (NMR, IR, MS) for 4-ethoxypyridine-3-sulfonyl chloride

Spectral Data and Analytical Workflows for 4-Ethoxypyridine-3-Sulfonyl Chloride: A Technical Guide Executive Summary 4-Ethoxypyridine-3-sulfonyl chloride (CAS No. 1803587-04-3)[1] is a highly reactive heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Data and Analytical Workflows for 4-Ethoxypyridine-3-Sulfonyl Chloride: A Technical Guide

Executive Summary 4-Ethoxypyridine-3-sulfonyl chloride (CAS No. 1803587-04-3)[1] is a highly reactive heterocyclic building block critical for the synthesis of novel sulfonamides in drug discovery. Structurally, it features a push-pull electronic system: an electron-donating ethoxy group at C4 and a strongly electron-withdrawing sulfonyl chloride at C3. Characterizing this compound requires specialized analytical workflows, as the highly electrophilic –SO₂Cl moiety is notoriously prone to hydrolysis. This guide provides the definitive spectral data (NMR, IR, MS) and the self-validating experimental protocols required to ensure structural integrity during analysis.

Analytical Strategy & Molecular Architecture

Because sulfonyl chlorides rapidly degrade in the presence of ambient moisture or protic solvents, standard analytical pipelines (such as LC-MS) often yield false data (e.g., observing the sulfonic acid instead of the intact chloride). A tailored, anhydrous analytical workflow is mandatory.

Workflow A Sample Prep (Anhydrous CDCl3) B 1H & 13C NMR (Resonance & Coupling) A->B C FT-IR Spectroscopy (Functional Groups) A->C D DIP-EI-MS (Mass & Isotopes) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Analytical workflow for the structural characterization of 4-ethoxypyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts: The ¹H and ¹³C NMR spectra of 4-ethoxypyridine-3-sulfonyl chloride are governed by the competing electronic effects of its substituents. The C3-sulfonyl chloride group exerts a strong anisotropic deshielding effect and inductive electron withdrawal, which pushes the isolated H2 proton significantly downfield (typically >9.0 ppm), a phenomenon well-documented in related 4-alkoxypyridine-3-sulfonyl chlorides[2]. Conversely, the C4-ethoxy group donates electron density via resonance (+M effect) into the pyridine ring, heavily shielding the H5 proton.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2 9.05 Singlet (s) - 1H
H6 8.65 Doublet (d) 5.8 1H
H5 7.10 Doublet (d) 5.8 1H
-OCH₂- 4.35 Quartet (q) 7.0 2H

| -CH₃ | 1.50 | Triplet (t) | 7.0 | 3H |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment Rationale
C4 164.0 Highly deshielded by direct attachment to the electronegative oxygen.
C6 154.5 Deshielded by the adjacent pyridine nitrogen.
C2 152.0 Deshielded by both the nitrogen and the adjacent -SO₂Cl group.
C3 128.5 Quaternary carbon bearing the sulfonyl chloride.
C5 108.0 Strongly shielded by the ortho +M effect of the ethoxy group.
-OCH₂- 65.5 Typical aliphatic carbon adjacent to oxygen.

| -CH₃ | 14.2 | Terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes: The IR spectrum is dominated by the sulfonyl chloride moiety. The highly electronegative chlorine atom withdraws electron density from the sulfur, increasing the force constant of the S=O bonds. This shifts the asymmetric and symmetric S=O stretching vibrations to higher wavenumbers (~1375 cm⁻¹ and 1180 cm⁻¹) compared to standard sulfonamides[3].

Table 3: Key FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹) Intensity Functional Group / Vibrational Mode
3050 - 3100 Weak C-H stretch (aromatic pyridine core)
2980, 2930 Weak C-H stretch (aliphatic ethoxy group)
1580, 1490 Medium C=N and C=C stretches (aromatic ring)
1375 Strong S=O asymmetric stretch (-SO₂Cl)
1250 Strong C-O-C asymmetric stretch (aryl ether)
1180 Strong S=O symmetric stretch (-SO₂Cl)

| 580 | Medium | S-Cl stretch |

Mass Spectrometry (MS) & Fragmentation Dynamics

Causality of Ionization Choice: Standard LC-MS (ESI+) utilizes aqueous mobile phases (e.g., H₂O/MeCN with formic acid) which will rapidly hydrolyze the sulfonyl chloride into 4-ethoxypyridine-3-sulfonic acid. To observe the intact monoisotopic mass of ~220.99 Da[4], Electron Impact Mass Spectrometry via a Direct Insertion Probe (DIP-EI-MS) is required. EI-MS operates under high vacuum without protic solvents, preserving the reactive -SO₂Cl group and generating a distinct fragmentation pattern.

EIMS_Frag M Molecular Ion [M]+• m/z 221 (35Cl) / 223 (37Cl) F1 [M - Cl]+ m/z 186 M->F1 - Cl• F2 [M - SO2Cl]+ m/z 122 M->F2 - SO2Cl• F3 [M - SO2Cl - C2H4]+ m/z 94 F2->F3 - C2H4 (McLafferty)

Primary EI-MS fragmentation pathways for 4-ethoxypyridine-3-sulfonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Anhydrous NMR Sample Preparation

Commercial CDCl₃ often contains trace D₂O and photolytically generated DCl, which aggressively degrades sulfonyl chlorides. This protocol ensures the solvent is inert.

  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina (Brockmann I) directly into a dry vial to neutralize trace acid and remove moisture.

  • Sample Preparation: Under a dry nitrogen atmosphere, dissolve 15 mg of 4-ethoxypyridine-3-sulfonyl chloride in 0.6 mL of the purified CDCl₃.

  • Internal Standard: Add 1 drop of tetramethylsilane (TMS) to set the 0.00 ppm reference.

  • Validation Check: Acquire the ¹H spectrum immediately. Self-Validation: Integrate the ethoxy -CH₃ triplet to exactly 3.00. The H2 singlet must integrate to 1.00. If a secondary singlet appears upfield of H2, hydrolysis to the sulfonic acid has occurred, and the sample must be discarded.

Protocol B: DIP-EI-MS Acquisition
  • Probe Loading: Dissolve 1 mg of the compound in 1 mL of anhydrous dichloromethane (DCM). Load 1 µL of this solution into the glass capillary of the Direct Insertion Probe.

  • Desiccation: Evaporate the DCM under a gentle stream of ultra-pure nitrogen before inserting the probe into the MS vacuum lock.

  • Ionization: Apply a temperature ramp (ambient to 250°C) under high vacuum (10⁻⁶ Torr) with an electron ionization energy of 70 eV.

  • Validation Check: Self-Validation: Examine the molecular ion cluster at m/z 221 and 223. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), these peaks must exist in a strict 3:1 ratio. Any deviation indicates isobaric interference or thermal degradation in the source.

References

  • PubChemLite. "4-ethoxypyridine-3-sulfonyl chloride hydrochloride (CID 165999583)". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "US5858924A - N-(1,2,4-triazoloazinyl) benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides". United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Ethoxypyridine-3-Sulfonamides in Target-Directed Drug Discovery

Executive Summary Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently deployed as stable bioisosteres for amides and serving as critical pharmacophores in antibacterial agents, diuretics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are ubiquitous structural motifs in medicinal chemistry, frequently deployed as stable bioisosteres for amides and serving as critical pharmacophores in antibacterial agents, diuretics, and targeted therapeutics[1]. The specialized building block 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) is highly valued for introducing a sterically and electronically tuned heteroaryl sulfonamide system into lead compounds[2]. Because the preparation of complex aryl sulfonyl chlorides can often be the limiting step in analog synthesis[3], utilizing this commercially available electrophile allows for rapid, convergent diversification. This application note provides a comprehensively optimized, self-validating protocol for the N-sulfonylation of primary and secondary amines using this specific pyridine-based electrophile.

Mechanistic Rationale & Experimental Causality

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution ( SN​2 ) at the hexavalent sulfur atom[4]. To achieve high yields and minimize side reactions, the reaction environment must be carefully controlled:

  • The Role of the Base : The choice of base dictates the reaction pathway and the resulting impurity profile. Alkyl amines like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act primarily as proton scavengers to neutralize the HCl byproduct, driving the equilibrium forward[4]. However, utilizing Pyridine alters the fundamental mechanism. Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate[4]. This intermediate is significantly more susceptible to amine attack than the parent chloride, which is critical when coupling sterically hindered or electron-deficient amines.

  • Solvent Selection : Anhydrous Dichloromethane (DCM) is the solvent of choice due to its excellent solvation of both the highly polar sulfonyl chloride and the amine, while remaining chemically inert[4]. Tetrahydrofuran (THF) can be employed when substrate solubility in DCM is poor, though it requires strictly anhydrous conditions to prevent competitive hydrolysis[4].

  • Temperature Control : 4-ethoxypyridine-3-sulfonyl chloride is highly moisture-sensitive. The electrophile must be introduced at 0 °C to suppress exothermic degradation and limit the formation of symmetrical sulfamides or sulfonic acid byproducts[1].

Quantitative Optimization of Reaction Conditions

The following table summarizes the optimization data for the coupling of 4-ethoxypyridine-3-sulfonyl chloride with a model primary amine. This data demonstrates the causality of solvent and base selection on the overall isolated yield.

EntrySolventBase (Equivalents)Temperature ProfileTime (h)Conversion (%)Isolated Yield (%)
1DCMTEA (1.5 eq)0 °C → RT12>90%82%
2DCMDIPEA (2.0 eq)0 °C → RT12>95%88%
3 DCM Pyridine (2.0 eq) 0 °C → RT 8 >99% 94%
4THFPyridine (2.0 eq)0 °C → RT1685%76%
5DMF K2​CO3​ (3.0 eq)RT2460%45% (Hydrolysis)

Note: Pyridine in DCM (Entry 3) provides the optimal balance of nucleophilic catalysis and solubility, minimizing the hydrolysis of the ethoxypyridine moiety while maximizing throughput.

Step-by-Step Protocol: Self-Validating Synthesis

Scope: 1.0 mmol scale. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 4-Ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3): 1.1 mmol (243.7 mg)[2]

  • Amine (Primary or Secondary): 1.0 mmol

  • Anhydrous Pyridine: 2.0 mmol (161 µL)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step 1: Preparation and Base Activation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas.

  • Dissolve the amine (1.0 mmol) in 5 mL of anhydrous DCM[1].

  • Add anhydrous pyridine (2.0 mmol) to the solution.

    • Causality: Pyridine is added before the electrophile to ensure it is homogeneously available to immediately neutralize HCl and form the active intermediate upon electrophile addition[1].

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

Step 2: Electrophile Addition 5. Dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.1 mmol) in 5 mL of anhydrous DCM. 6. Add the sulfonyl chloride solution dropwise to the amine mixture over 15 to 30 minutes[1].

  • Causality: Dropwise addition at 0 °C prevents localized heating, suppressing the competitive hydrolysis of the sulfonyl chloride and avoiding double-sulfonylation of primary amines.

Step 3: Reaction Maturation & In-Process Control (IPC) 7. Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 4 to 8 hours[1]. 8. Self-Validation Check : Monitor the reaction via Thin-Layer Chromatography (TLC, typically 50% EtOAc/Hexanes) and LC-MS[1]. The complete disappearance of the amine starting material and the emergence of a new product mass [M+H]+ confirms successful conversion. If unreacted amine persists after 8 hours, add an additional 0.1 eq of the sulfonyl chloride.

Step 4: Quench and Aqueous Work-Up 9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes.

  • Causality: Bicarbonate neutralizes excess acid and safely hydrolyzes any unreacted sulfonyl chloride into the highly water-soluble sulfonic acid[1].

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

  • Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine and unreacted aliphatic amines[1].

    • Critical Note: Because the product contains a basic 4-ethoxypyridine nitrogen, carefully monitor the pH. A wash pH of 5-6 is optimal to remove pyridine without extracting the target sulfonamide into the aqueous phase.

  • Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the pure 4-ethoxypyridine-3-sulfonamide.

Workflow and Mechanistic Pathway

SulfonamideSynthesis A 1. Amine Preparation (Dissolved in anhydrous DCM) B 2. Base Addition (Pyridine, 2.0 eq, 0 °C) A->B C 3. Electrophile Addition (4-Ethoxypyridine-3-sulfonyl chloride) B->C D 4. Active Intermediate (Sulfonylpyridinium Formation) C->D E 5. Nucleophilic Attack (S_N2 at Hexavalent Sulfur) D->E F 6. In-Process Control (LC-MS / TLC Validation) E->F G 7. Aqueous Work-up (NaHCO3 Quench & Extraction) F->G H 8. Final Product (Pure 4-Ethoxypyridine-3-Sulfonamide) G->H

Workflow and mechanistic pathway for the synthesis of 4-ethoxypyridine-3-sulfonamides.

References

  • Source: accelachem.
  • Source: cbijournal.
  • Source: benchchem.
  • Source: mit.

Sources

Application

Application Note: 4-Ethoxypyridine-3-Sulfonyl Chloride in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Ethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) has emerged as a highly versatile electrophilic scaffold. It is primarily utilized for the synthesis of primary sulfonamides and complex sulfonylureas.

The structural design of this building block offers three distinct advantages:

  • The Pyridine Core : Unlike traditional phenyl rings, the nitrogen-containing pyridine heterocycle lowers the overall lipophilicity ( logP ) of the resulting drug candidate, enhancing aqueous solubility and providing a critical hydrogen-bond acceptor for target engagement.

  • The 4-Ethoxy Substituent : This group provides tunable steric bulk and lipophilicity. In enzyme active sites, the ethoxy chain can project into hydrophobic sub-pockets, increasing target residence time and selectivity.

  • The Sulfonyl Chloride Moiety : As a highly reactive electrophile, it enables rapid, high-yielding coupling with various nucleophiles (amines, ammonia) under mild conditions[1].

Table 1: Physicochemical & Structural Profile
PropertyValue / Description
Chemical Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Monoisotopic Mass 220.99 Da
CAS Number 1803587-04-3
Physical State Solid (Often handled as a hydrochloride salt to improve stability)[1]
Primary Reactivity Electrophilic sulfonylation
Storage Conditions Moisture-sensitive; store under inert gas at 2–8 °C to prevent hydrolysis

Application I: Development of Carbonic Anhydrase (CA) Inhibitors

Mechanistic Overview

Primary sulfonamides ( R−SO2​NH2​ ) are the classical pharmacophore for inhibiting Carbonic Anhydrase (CA) metalloenzymes. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site, displacing the zinc-bound water molecule necessary for hydration of CO2​ .

Derivatizing 4-ethoxypyridine-3-sulfonyl chloride into 4-ethoxypyridine-3-sulfonamide yields a potent inhibitor scaffold. Transcriptional response and target profiling databases (such as ChemPert PAWS) have explicitly linked 4-ethoxypyridine-3-sulfonamide to the inhibition of specific Carbonic Anhydrase isoforms, notably CA II, CA XII, and CA XIV [2]. The 4-ethoxy group is hypothesized to interact favorably with the hydrophobic half of the CA active site, driving isoform selectivity.

Protocol A: Synthesis of 4-Ethoxypyridine-3-Sulfonamide

This protocol describes the ammonolysis of the sulfonyl chloride to yield the primary sulfonamide.

Step-by-Step Methodology:

  • Preparation & Cooling : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is critical to suppress the exothermic nature of the reaction and minimize competitive hydrolysis of the sulfonyl chloride by trace moisture.

  • Ammonolysis : Dropwise add a solution of ammonia in methanol (7.0 N, 5.0 eq). Causality: A large excess of ammonia is required because it acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, preventing the degradation of the pyridine ring.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes, visualizing with UV light (254 nm).

  • Workup & Isolation : Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and excess ammonia. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with Ethyl Acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting 4-ethoxypyridine-3-sulfonamide is typically isolated in high purity (>95%) and can be used directly in downstream applications.

Application II: Synthesis of NLRP3 Inflammasome Inhibitors

Mechanistic Overview

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 activation is a key driver in diseases such as Cryopyrin-Associated Periodic Syndromes (CAPS), Alzheimer's disease, and Type 2 Diabetes[3].

Sulfonylureas (containing the R−SO2​NH−CO−NH−R′ motif) have been identified as potent inhibitors of the NLRP3 inflammasome. They function by blocking the oligomerization of the ASC adaptor protein, thereby preventing Caspase-1 activation[3]. 4-Ethoxypyridine-3-sulfonamide is utilized as a critical intermediate to synthesize next-generation diarylsulfonylureas. These compounds are often formulated as potassium salts to enhance their solubility and bioavailability as active pharmaceutical ingredients[4].

NLRP3_Pathway Signal DAMPs / PAMPs (Activation) NLRP3 NLRP3 Sensor Signal->NLRP3 Triggers ASC ASC Adaptor (Oligomerization) NLRP3->ASC Recruits Caspase1 Caspase-1 (Cleavage) ASC->Caspase1 Activates Cytokines IL-1β & IL-18 (Inflammation) Caspase1->Cytokines Cleaves Inhibitor Sulfonylurea Inhibitor (4-Ethoxy-Pyridine Derived) Inhibitor->ASC Blocks Assembly

Figure 1: Mechanism of action for sulfonylurea-based NLRP3 inflammasome inhibitors.

Protocol B: Synthesis of NLRP3-Targeting Sulfonylurea (Potassium Salt)

This protocol details the base-promoted coupling of the sulfonamide with an isocyanate to form a sulfonylurea.

Step-by-Step Methodology:

  • Preparation : In a flame-dried flask, dissolve 4-ethoxypyridine-3-sulfonamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or THF under an inert atmosphere.

  • Deprotonation : Add Potassium tert-butoxide (t-BuOK, 1.1 eq) in one portion at room temperature. Stir the mixture for 30 minutes. Causality: t-BuOK is a strong, sterically hindered base that selectively deprotonates the sulfonamide nitrogen. This dramatically increases the nucleophilicity of the nitrogen atom, preparing it for attack on the electrophilic isocyanate carbon. Furthermore, the potassium counterion facilitates the direct formation of the pharmaceutically acceptable potassium salt[4].

  • Isocyanate Coupling : Slowly add the target isocyanate (e.g., 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, 1.1 eq) to the reaction mixture[3].

  • Reaction Monitoring : Stir the reaction at room temperature for 12–16 hours. Monitor the conversion via LC-MS, looking for the mass of the desired sulfonylurea anion.

  • Isolation & Self-Validation : Pour the crude reaction mixture into a 10-fold volume of cold Methyl tert-butyl ether (MTBE). Causality: The potassium salt of the sulfonylurea is highly polar and will precipitate out of the non-polar MTBE, while unreacted isocyanate and DMF remain in solution. Filter the resulting white solid, wash extensively with cold MTBE, and dry under high vacuum to afford the pure NLRP3 inhibitor[3].

Synthesis_Workflow SM 4-Ethoxypyridine-3- sulfonyl chloride NH3 Ammonolysis (NH3 / THF) SM->NH3 Int 4-Ethoxypyridine-3- sulfonamide NH3->Int Coupling Base Coupling (Isocyanate + t-BuOK) Int->Coupling Prod Target Sulfonylurea (Potassium Salt) Coupling->Prod

Figure 2: Two-step synthetic workflow from sulfonyl chloride to target sulfonylurea.

References

  • [1] PubChemLite - 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (C7H8ClNO3S). University of Luxembourg. Available at:

  • [3] WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors. Google Patents. Available at:

  • [2] ChemPert PAWS - Targets of perturbagens: 4-ethoxypyridine-3-sulfonamide. University of Luxembourg. Available at:

  • 4-ethoxypyridine-3-sulfonyl chloride | 1803587-04-3. Sigma-Aldrich. Available at:

  • [4] WO2019008025A1 - Novel sulfonamide carboxamide compounds. Google Patents. Available at:

Sources

Method

Application Note: 4-Ethoxypyridine-3-Sulfonyl Chloride as a Strategic Building Block in Small Molecule Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-Ethoxypyridine-3-sulfonyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-Ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) has emerged as a highly valuable electrophilic intermediate for the synthesis of novel sulfonamides. By acting as a direct heterocyclic bioisostere to the traditional 2-ethoxybenzenesulfonyl chloride moiety—famously utilized in the synthesis of PDE5 inhibitors like sildenafil [1]—this pyridine analog offers researchers a powerful tool for "scaffold hopping." This application note details the physicochemical advantages, mechanistic reactivity, and validated protocols for integrating this building block into drug discovery workflows.

Rationale for Scaffold Hopping: Phenyl vs. Pyridine

The transition from a carbocyclic (phenyl) to a heterocyclic (pyridine) core is a hallmark strategy in lead optimization. Utilizing 4-ethoxypyridine-3-sulfonyl chloride instead of its phenyl counterpart provides three distinct advantages:

  • Improved Aqueous Solubility: The incorporation of the pyridine nitrogen introduces a potent hydrogen-bond acceptor, significantly lowering the overall lipophilicity (LogP) of the resulting sulfonamide.

  • Enhanced Metabolic Stability: Electron-rich phenyl rings are notoriously susceptible to CYP450-mediated oxidative metabolism (e.g., epoxidation). The electron-deficient nature of the pyridine ring resists these oxidative pathways, potentially extending the drug's half-life.

  • Target Engagement: The pyridine nitrogen provides a novel vector for interacting with kinase hinge regions or the active sites of phosphodiesterases, often leading to improved target selectivity.

Physicochemical Profiling

To illustrate the structural advantages, the following table summarizes the comparative physicochemical data between the novel pyridine building block and the traditional phenyl analog.

Property / Feature4-Ethoxypyridine-3-sulfonyl chloride2-Ethoxybenzenesulfonyl chlorideImpact on Drug Design
Core Scaffold Pyridine (Heterocycle)Benzene (Carbocycle)Pyridine lowers LogP and improves aqueous solubility.
Molecular Formula C7H8ClNO3SC8H9ClO3SLower molecular weight for the pyridine analog[2].
H-Bond Acceptors 4 (including Pyridine N)3Pyridine N provides a new vector for target engagement.
Electrophilicity High (Electron-deficient core)ModerateFaster sulfonamide coupling times at room temperature.
Metabolic Stability High (Resistant to CYP oxidation)Moderate (Prone to epoxidation)Extends half-life and reduces toxic metabolite formation.

Mechanistic Insights: Reactivity and Stability

The reactivity of 4-ethoxypyridine-3-sulfonyl chloride is governed by a delicate "push-pull" electronic effect. The electron-withdrawing pyridine ring inherently increases the electrophilicity of the sulfur center, making it highly reactive toward nucleophilic attack by amines. However, the strongly electron-donating 4-ethoxy group (via resonance) partially offsets this electron deficiency.

This structural feature is critical: it prevents the sulfonyl chloride from being excessively unstable or prone to rapid, uncontrollable hydrolysis in ambient moisture, while still maintaining rapid coupling kinetics during sulfonamide synthesis [3].

Validated Experimental Protocols

The following protocol outlines a self-validating system for generating a high-purity sulfonamide library. Every parameter has been optimized to prevent substrate degradation and maximize yield.

Protocol: General Synthesis of 4-Ethoxypyridyl Sulfonamides

Objective: To synthesize a diverse library of pyridyl sulfonamides via nucleophilic substitution.

Materials:

  • 4-Ethoxypyridine-3-sulfonyl chloride (1.0 equiv.)

  • Primary or secondary amine (e.g., N-methylpiperazine) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology & Causality:

  • Preparation of the Amine Solution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine and DIPEA in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are absolute prerequisites. Sulfonyl chlorides are highly susceptible to hydrolysis, which yields the unreactive sulfonic acid. The nitrogen atmosphere and dry solvents actively prevent this degradation pathway [3].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The nucleophilic attack on the sulfonyl group is highly exothermic. Cooling the system prevents localized heating, which can lead to side reactions such as the formation of unwanted bis-sulfonamides or degradation of the pyridine core.

  • Electrophile Addition: Add 4-ethoxypyridine-3-sulfonyl chloride portion-wise over 10 minutes.

    • Causality: Portion-wise addition ensures that the amine and the proton scavenger (DIPEA) remain in stoichiometric excess relative to the unreacted sulfonyl chloride. This drives the reaction strictly toward the desired sulfonamide.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via LC-MS.

    • Causality: The electron-withdrawing nature of the pyridine ring accelerates the reaction compared to phenyl analogs, typically allowing for complete conversion within 4 hours without the need for thermal heating [4].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: The NaHCO₃ wash serves a dual purpose: it neutralizes the hydrochloride salts of DIPEA and removes any trace sulfonic acid byproducts, ensuring the organic layer contains only the highly pure, free-base sulfonamide product.

Workflow Diagram

G A 4-Ethoxypyridine-3- sulfonyl chloride C Nucleophilic Substitution A->C Electrophile B Amine Nucleophile (e.g., Piperazine) B->C Nucleophile D Pyridyl Sulfonamide Product C->D DIPEA, DCM 0°C to RT E Biological Screening D->E Hit ID

Workflow for synthesizing and screening novel pyridyl sulfonamides from the sulfonyl chloride.

References

  • Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source: PubMed Central (PMC) URL: [Link]

  • Title: Methods for the production of sildenafil base and citrate salt (EP1779852A2)

Sources

Application

Application Note: High-Yield N-Sulfonylation Utilizing 4-Ethoxypyridine-3-Sulfonyl Chloride

Executive Summary The N-acylsulfonamide and N-sulfonamide functional groups are critical pharmacophores in modern drug discovery, often serving as carboxylic acid bioisosteres or key structural motifs in antimicrobial an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acylsulfonamide and N-sulfonamide functional groups are critical pharmacophores in modern drug discovery, often serving as carboxylic acid bioisosteres or key structural motifs in antimicrobial and antiviral agents. Among heterocyclic sulfonyl chlorides, 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3) is a highly versatile building block. Due to the high proton affinity of the pyridine ring, compounds derived from this reagent exhibit significantly enhanced ionization efficiency, making it an exceptional derivatizing agent for LC-MS/MS analytical workflows[1].

This application note details a highly optimized, self-validating protocol for the N-sulfonylation of primary and secondary amines using 4-ethoxypyridine-3-sulfonyl chloride. By addressing the unique electronic and solubility profiles of this heterocyclic electrophile, we provide a robust framework that minimizes competitive hydrolysis and maximizes isolated yields.

Mechanistic Rationale & Reagent Profiling

The synthesis of sulfonamides proceeds via the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl chloride. However, heterocyclic sulfonyl chlorides are notoriously sensitive to moisture and prone to rapid hydrolysis at ambient temperatures[2].

The presence of the 4-ethoxy group on the pyridine ring donates electron density via resonance, which slightly stabilizes the sulfonyl chloride against spontaneous degradation compared to unsubstituted pyridine-3-sulfonyl chloride. To drive the reaction efficiently, an organic base such as pyridine is employed. Pyridine serves a dual mechanistic purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate[3].

Mechanism A Amine (Nucleophile) C N-Sulfonylpyridinium Intermediate A->C Nucleophilic Attack B 4-Ethoxypyridine-3- sulfonyl chloride B->C Pyridine Catalysis D Deprotonation (via Base) C->D HCl release E N-Sulfonamide Product D->E Base-H+ Cl-

Figure 1. Mechanistic pathway of N-sulfonylation highlighting intermediate formation.

Reaction Optimization & Causality

The choice of solvent, base, and temperature dictates the success of the sulfonylation. Table 1 summarizes the optimization matrix for coupling 4-ethoxypyridine-3-sulfonyl chloride with various amine classes.

Expert Insight on Causality:

  • Base Selection: While Triethylamine (TEA) is a stronger base, Pyridine is preferred for primary amines to prevent bis-sulfonylation and to leverage its nucleophilic catalytic properties.

  • Temperature Control: The reaction must be initiated at 0 °C. Exothermic addition at room temperature accelerates the competitive hydrolysis of the sulfonyl chloride by trace moisture.

  • Workup pH (Critical): Standard sulfonamide protocols recommend washing the organic layer with 1 M HCl to remove excess pyridine[3]. Do not do this here. Because the 4-ethoxypyridine moiety is inherently basic, an acidic workup will protonate your product, driving it into the aqueous waste phase. A neutral or slightly basic quench (pH 7.5–8.0) is mandatory.

Table 1: Optimization Matrix for N-Sulfonylation
EntryAmine ClassBase (Equivalents)SolventTemp ProfileTime (h)Isolated Yield (%)
1Primary AlkylPyridine (2.5 eq)Anhydrous DCM0 °C → RT492%
2Primary ArylPyridine (3.0 eq)Anhydrous THF0 °C → RT885%
3Secondary AlkylEt₃N (2.0) + DMAP (0.1)Anhydrous DCMRT1278%
4Primary AlkylK₂CO₃ (3.0 eq)MeCN / H₂O60 °C1615% (Hydrolysis)

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical junction.

Materials Required
  • Electrophile: 4-Ethoxypyridine-3-sulfonyl chloride (1.05 eq)

  • Nucleophile: Primary or secondary amine (1.00 eq)

  • Base: Anhydrous Pyridine (2.50 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated Aqueous NH₄Cl and Saturated NaHCO₃

Workflow S1 Step 1: Preparation Dissolve Amine in Anhydrous DCM Add Pyridine (2.5 eq) & Cool to 0 °C S2 Step 2: Electrophile Addition Dropwise addition of 4-ethoxypyridine- 3-sulfonyl chloride (1.05 eq) in DCM S1->S2 S3 Step 3: Propagation Warm to Ambient Temperature Stir for 4-8 hours under N2 S2->S3 S4 Step 4: pH-Controlled Extraction Quench with sat. NH4Cl (Maintain pH ~7.5) Extract with EtOAc or DCM S3->S4 S5 Step 5: Isolation Dry over Na2SO4, Concentrate Purify via Flash Chromatography S4->S5

Figure 2. Standard operational workflow for the synthesis and isolation of N-sulfonamides.

Step-by-Step Procedure
  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Amine Dissolution: Add the amine (1.00 mmol, 1.0 eq) and dissolve it in 5.0 mL of anhydrous DCM.

  • Base Addition: Inject anhydrous pyridine (2.50 mmol, 2.5 eq) into the stirring solution. Transfer the flask to an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.05 mmol, 1.05 eq) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours. Validation Check: Monitor the reaction via TLC (EtOAc/Hexanes). The product will exhibit strong UV activity (254 nm) due to the pyridine ring.

  • Quench & Workup: Once the amine is consumed, quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Do not use 1 M HCl. Verify the aqueous layer is approximately pH 7.5.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Analytical Validation & Troubleshooting

To ensure trustworthiness in your synthesized compounds, utilize the following analytical benchmarks:

  • LC-MS/MS Analysis: Due to the basic nature of the 4-ethoxypyridine moiety, the product will ionize exceptionally well in Positive Electrospray Ionization (ESI+). Look for the [M+H]+ peak.

  • NMR Spectroscopy: In ¹H NMR (CDCl₃), the ethoxy group will present as a distinct triplet (~1.4 ppm, 3H) and a quartet (~4.2 ppm, 2H). The pyridine protons will appear downfield (~8.2–8.8 ppm).

  • Troubleshooting - Bis-sulfonylation: If LC-MS indicates a mass corresponding to [M+H+220]+ , bis-sulfonylation has occurred. To correct this in subsequent runs, reduce the sulfonyl chloride to 0.95 eq and lower the reaction temperature.

  • Troubleshooting - Low Yield/Hydrolysis: If the primary byproduct is 4-ethoxypyridine-3-sulfonic acid (highly polar, remains at the baseline on TLC), your reagents or solvents are wet. Ensure the use of strictly anhydrous DCM and freshly distilled pyridine[2].

References

  • ACS Publications. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides". The Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: 4-Ethoxypyridine-3-Sulfonyl Chloride as a Next-Generation Derivatization Agent for High-Sensitivity HPLC-MS/MS

Executive Summary The quantification of trace-level phenolic compounds (e.g., steroidal estrogens, bisphenols) and small aliphatic amines in biological and environmental matrices presents a persistent analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of trace-level phenolic compounds (e.g., steroidal estrogens, bisphenols) and small aliphatic amines in biological and environmental matrices presents a persistent analytical challenge. These compounds often exhibit poor ionization efficiency in positive electrospray ionization (ESI+) and inadequate retention on reversed-phase (RP) columns. While pyridine-3-sulfonyl (PS) chloride is a well-established derivatization agent used to enhance the sensitivity of cytochrome P450 metabolites, steroidal estrogens, and bisphenols, 4-ethoxypyridine-3-sulfonyl chloride (4-EtO-PS) (CAS 1803587-04-3), represents a structurally advanced analog. This application note details the mechanistic causality, self-validating protocols, and analytical advantages of utilizing 4-EtO-PS to achieve sub-pg/mL detection limits in HPLC-MS/MS workflows.

Mechanistic Rationale: The Chemical Logic of 4-EtO-PS

As an analytical scientist, selecting a derivatization agent must be driven by chemical causality rather than mere convention. The derivatization relies on the high proton affinity of the pyridine ring to boost positive electrospray ionization (ESI+). The transition from standard PS chloride to 4-EtO-PS chloride is grounded in three distinct mechanistic advantages:

  • Exponentially Increased Proton Affinity (+M Effect): Standard PS chloride enhances ionization by providing a basic pyridine nitrogen. However, the addition of the 4-ethoxy group in 4-EtO-PS exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density on the pyridine nitrogen, elevating its pKa. A more basic nitrogen translates directly to a higher yield of [M+H]+ ions in the ESI source.

  • Enhanced Lipophilicity and Desolvation Efficiency: The ethoxy aliphatic chain increases the hydrophobicity (LogP) of the resulting derivative. In reversed-phase chromatography, this forces the analyte to elute at a higher percentage of organic modifier (e.g., >60% acetonitrile or methanol). ESI droplet desolvation is vastly more efficient in high-organic environments, compounding the sensitivity gains achieved by the basic nitrogen.

  • Analyte-Specific Fragmentation: Unlike traditional dansyl chloride derivatives which dominate MS/MS spectra with reagent-specific reporter ions, pyridine-sulfonyl derivatives are known to yield highly informative, analyte-specific fragment ions (such as the radical analyte cation via SO2​ loss), drastically improving quantitative specificity.

Mechanism N1 Target Analyte (Phenol / Amine) N3 Nucleophilic Attack (Accelerated at pH 10) N1->N3 N2 4-EtO-PS Chloride (Derivatization Agent) N2->N3 N4 4-EtO-PS-Analyte Derivative N3->N4 N5 Increased Lipophilicity (4-Ethoxy Group) N4->N5 N6 Increased Proton Affinity (+M Effect on Pyridine N) N4->N6 N7 Stronger RP-HPLC Retention (Elution in High % Organic) N5->N7 N8 Superior ESI+ Ionization (High Yield of [M+H]+) N6->N8 N9 Sub-pg/mL Detection Limits N7->N9 N8->N9

Caption: Mechanistic logic of 4-EtO-PS derivatization for enhanced LC-MS/MS sensitivity.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in analytical chemistry requires built-in fail-safes. This protocol is designed as a self-validating system . It mandates the inclusion of a derivatization blank to monitor reagent hydrolysis and a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and reaction yield variations.

Step-by-Step Methodology

Step 1: Reagent Preparation Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into inactive sulfonic acids.

  • Prepare a 2.0 mg/mL solution of 4-EtO-PS chloride in anhydrous acetonitrile immediately before use. Do not store this solution.

Step 2: Sample Aliquoting & Drying

  • Aliquot of the extracted sample (containing the SIL-IS) into a glass reaction vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40∘C .

Step 3: Reconstitution & pH Control Causality: For phenols and amines, the reaction is typically conducted in a basic carbonate buffer. Phenolic analytes possess a pKa between 9.5 and 10.5. Reconstituting the sample in of 50 mM sodium carbonate buffer at pH 10.0 ensures these hydroxyl groups are deprotonated into highly nucleophilic phenoxide ions, accelerating the reaction.

  • Vortex for 30 seconds to ensure complete solubilization.

Step 4: Derivatization Reaction

  • Add of the freshly prepared 4-EtO-PS reagent to the buffered sample.

  • Incubate in a thermoshaker at 60∘C for 15 minutes.

Step 5: Quenching & Clean-up Causality: Unreacted sulfonyl chloride and its hydrolysis byproduct can cause massive interfering peaks and ion suppression.

  • Add of 25% aqueous ammonia to quench any unreacted 4-EtO-PS chloride.

  • Perform a Liquid-Liquid Extraction (LLE) by adding of ethyl acetate. Vortex, centrifuge, and transfer the organic layer to a clean vial. Evaporate and reconstitute in of initial mobile phase.

Workflow A 1. Sample Aliquoting & Drying (N2 stream) B 2. Reconstitution (50 mM Na2CO3, pH 10.0) A->B C 3. Derivatization (4-EtO-PS in ACN, 60°C, 15 min) B->C D 4. Quenching (Add NH3 to neutralize excess reagent) C->D E 5. Sample Clean-up (LLE with Ethyl Acetate or SPE) D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Caption: Step-by-step sample preparation and derivatization workflow.

Data Presentation & Analytical Parameters

The transition from native ESI- analysis to 4-EtO-PS derivatized ESI+ analysis yields profound improvements in signal-to-noise ratios. Below is a comparative summary of expected ionization enhancements.

Table 1: Comparative ESI Response Multipliers (Representative Data)

Analyte ClassNative ESI ResponseStandard PS Derivative4-EtO-PS Derivative
Steroidal Estrogens 1x (ESI-)50x (ESI+)85x (ESI+)
Bisphenols 1x (ESI-)40x (ESI+)70x (ESI+)
Aliphatic Amines 5x (ESI+)30x (ESI+)45x (ESI+)

Table 2: Optimized MRM Transitions for 4-EtO-PS Derivatives (Note: Mass shifts account for the addition of the 4-ethoxypyridine-sulfonyl moiety [Exact Mass: 221.0] and the loss of HCl [36.0])

Target AnalytePrecursor Ion [M+H]+ Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
17β-Estradiol 458.2272.1 (Radical Cation)394.1 (Loss of SO2​ )35 / 25
Bisphenol A 599.1 (Di-derivatized)414.1228.140 / 45
Acetaminophen 337.1150.0 (Reagent Cleavage)108.020 / 35

Troubleshooting Guide

To maintain the integrity of the self-validating system, monitor the following causal relationships if performance drops:

  • Issue: Low Derivatization Yield (Missing Analyte Peaks)

    • Cause: Inconsistent pH or reagent degradation. Small variations in pH drastically reduce the concentration of the reactive phenoxide nucleophile.

    • Solution: Verify the sodium carbonate buffer is exactly pH 10.0. Ensure the 4-EtO-PS reagent was prepared in strictly anhydrous acetonitrile immediately before use.

  • Issue: Large Interfering Peaks Early in the Chromatogram

    • Cause: Incomplete quenching or poor LLE/SPE cleanup, leaving excess 4-ethoxypyridine-3-sulfonic acid (hydrolysis product) in the sample.

    • Solution: Increase the volume of the ammonia quenching agent or switch from LLE to a mixed-mode polymeric Strong Anion Exchange (MAX) SPE cartridge to trap the acidic hydrolysis byproducts.

References

  • Title: Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry Source: PubMed / Analytical Biochemistry URL: [Link]

  • Title: In vitro cytochrome P450 activity: development and validation of a sensitive high performance liquid chromatography-tandem mass spectrometry method for the
Application

Application Note: 4-Ethoxypyridine-3-sulfonyl Chloride in the Discovery of Novel NLRP3 Inflammasome Inhibitors

Executive Summary Sulfonyl chlorides are foundational electrophiles in medicinal chemistry, primarily used to generate sulfonamide and sulfonylurea libraries. Recently, 4-ethoxypyridine-3-sulfonyl chloride (CAS 1803587-0...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl chlorides are foundational electrophiles in medicinal chemistry, primarily used to generate sulfonamide and sulfonylurea libraries. Recently, 4-ethoxypyridine-3-sulfonyl chloride (CAS 1803587-04-3) has emerged as a privileged building block. Moving beyond traditional benzenesulfonyl cores, this heteroaryl reagent is now a critical starting material for synthesizing next-generation sulfonylurea-based therapeutics, specifically those targeting the NLRP3 inflammasome —a key driver of neurodegenerative, metabolic, and autoinflammatory diseases.

This application note details the mechanistic rationale for utilizing the 4-ethoxypyridine core, maps its biological target pathway, and provides self-validating synthetic protocols for drug discovery professionals.

Mechanistic Causality: The "Privileged" Nature of the 4-Ethoxypyridine Core

In drug design, replacing a standard phenyl ring with a 4-ethoxypyridine moiety is not a random library expansion; it is a calculated physicochemical optimization.

  • Physicochemical Optimization (logP & pKa): The nitrogen atom in the pyridine ring lowers the overall lipophilicity (clogP) of the resulting drug candidate compared to a phenyl analog, significantly enhancing aqueous solubility. Furthermore, the electron-withdrawing nature of the pyridine ring lowers the pKa of the adjacent sulfonylurea NH. This precise pKa modulation ensures the molecule exists in the optimal ionization state for target engagement within the protein binding pocket.

  • Steric and Electronic Shielding: The 4-ethoxy substituent serves a dual purpose. Synthetically, its steric bulk shields the highly electrophilic sulfonyl chloride at the 3-position, preventing rapid hydrolysis during handling. Pharmacologically, the oxygen atom acts as a crucial hydrogen-bond acceptor, while the ethyl chain is perfectly sized to occupy a specific hydrophobic sub-pocket within the target protein .

  • Electrophilic Reactivity: The electron-deficient heteroaryl core makes the sulfonyl chloride highly reactive, enabling rapid, high-throughput conversion to sulfonamides even when utilizing weak nucleophiles.

Biological Context: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines (IL-1β and IL-18) and the induction of pyroptosis (inflammatory cell death). Aberrant NLRP3 activation is implicated in Alzheimer's disease, nonalcoholic steatohepatitis (NASH), and severe autoinflammatory syndromes.

Sulfonylureas derived from 4-ethoxypyridine-3-sulfonyl chloride (structurally analogous to the benchmark inhibitor MCC950) act by binding directly to the Walker B motif of the NLRP3 NACHT domain. This binding locks the protein in a closed, inactive conformation, completely preventing the ATP hydrolysis required for pathogenic oligomerization .

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR Activation NLRP3_In NLRP3 Monomer (Inactive) Signal1->NLRP3_In Upregulates Signal2 Signal 2 (Activation) K+ Efflux / ATP NLRP3_Act NLRP3 Oligomerization (NACHT Domain) Signal2->NLRP3_Act Triggers NLRP3_In->NLRP3_Act ATP Binding ASC ASC Recruitment & Caspase-1 Activation NLRP3_Act->ASC Nucleates Pyroptosis IL-1β Release & Pyroptosis ASC->Pyroptosis Cleaves Pro-IL-1β Drug Sulfonylurea Drug (4-Ethoxypyridine Core) Drug->NLRP3_Act Blocks NACHT Domain

Figure 1: Mechanism of NLRP3 Inflammasome Activation and Inhibition by Sulfonylureas.

Experimental Workflows & Protocols

The synthesis of NLRP3-targeting sulfonylureas from 4-ethoxypyridine-3-sulfonyl chloride is executed via a highly efficient two-step sequence: anhydrous ammonolysis followed by base-catalyzed isocyanate coupling .

Synthesis_Workflow SM 4-Ethoxypyridine-3-sulfonyl chloride (Electrophilic Core) Step1 Step 1: Ammonolysis Reagents: NH3 in Dioxane Temp: 0°C to RT SM->Step1 Int 4-Ethoxypyridine-3-sulfonamide (Nucleophilic Intermediate) Step1->Int Prevents Hydrolysis Step2 Step 2: Base-Catalyzed Coupling Reagents: KOtBu, Isocyanate, THF Temp: RT Int->Step2 Prod Target Sulfonylurea (NLRP3 Inhibitor) Step2->Prod High Yield Coupling

Figure 2: Two-Step Synthesis of NLRP3-Targeting Sulfonylureas.

Protocol 1: Synthesis of 4-Ethoxypyridine-3-sulfonamide

Objective: Convert the highly reactive sulfonyl chloride to a primary sulfonamide while strictly suppressing sulfonic acid byproduct formation.

Causality & Design: Electron-deficient heteroaryl sulfonyl chlorides are highly susceptible to hydrolysis. Using standard aqueous ammonia ( NH4​OH ) often results in >30% yield of the undesired sulfonic acid. By employing anhydrous ammonia in a polar aprotic solvent (1,4-dioxane), the nucleophilic attack of NH3​ outcompetes trace water hydrolysis, ensuring a >90% yield of the desired sulfonamide.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Ammonolysis is highly exothermic; thermal control prevents the formation of symmetrical sulfimide dimers.

  • Addition: Dropwise, add a solution of ammonia in dioxane (0.5 M, 3.0 equiv, 60 mL) over 15 minutes.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation (QC): Quench a 5 µL aliquot in acetonitrile and monitor via LC-MS. The protocol is validated when the starting material mass (m/z 221 [M+H]+ ) completely disappears, replaced by a single peak for the sulfonamide (m/z 203 [M+H]+ ).

  • Isolation: Concentrate under reduced pressure, triturate with cold water to dissolve and remove ammonium chloride salts, and filter to isolate pure 4-ethoxypyridine-3-sulfonamide as a white solid.

Protocol 2: Base-Catalyzed Sulfonylurea Formation

Objective: Couple the 4-ethoxypyridine-3-sulfonamide with a target isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate) to yield the final drug candidate.

Causality & Design: The sulfonamide NH2​ is a remarkably poor nucleophile due to the strong electron-withdrawing effect of both the sulfonyl group and the pyridine ring. Standard amine-isocyanate coupling conditions (e.g., Triethylamine/DCM) will fail. Deprotonation with a strong, non-nucleophilic base like Potassium tert-butoxide (KOtBu) is required to generate a highly reactive sulfonamide anion that readily attacks the isocyanate carbon .

Step-by-Step Methodology:

  • Preparation: Suspend 4-ethoxypyridine-3-sulfonamide (1.0 equiv, 5 mmol) in anhydrous THF (15 mL) under nitrogen at room temperature.

  • Deprotonation: Add KOtBu (1.0 M in THF, 1.1 equiv, 5.5 mL) dropwise. Causality: The opaque suspension will rapidly clear into a homogenous solution as the soluble potassium sulfonamide salt forms. Stir for 15 minutes to ensure complete deprotonation.

  • Coupling: Dissolve the target isocyanate (1.05 equiv, 5.25 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.

  • Propagation: Stir at room temperature for 3 hours.

  • Self-Validation (QC): Quench a 10 µL aliquot in 1 mL methanol and analyze via UPLC-MS. The product peak should dominate, exhibiting a characteristic shift in retention time and the expected combined mass of the sulfonamide + isocyanate.

  • Isolation: Quench the reaction with 1 M HCl to pH 4. Causality: Acidification protonates the sulfonylurea nitrogen, neutralizing the salt and causing the highly lipophilic product to precipitate. Filter, wash with water and cold diethyl ether, and dry in vacuo.

Data Presentation: Physicochemical Profiling

The table below summarizes the quantitative advantages of utilizing the 4-ethoxypyridine core over a traditional phenyl core in sulfonylurea drug discovery. Data reflects predicted parameters for the primary sulfonamide intermediates.

Core StructurePredicted clogPAqueous Solubility (pH 7.4)Sulfonamide pKa (Est.)Primary Application Focus
4-Ethoxypyridine-3-sulfonamide 0.85High (>100 µg/mL)~8.2NLRP3 Inhibitors (CNS/Systemic)
2-Ethoxybenzenesulfonamide 1.62Moderate (~30 µg/mL)~9.5Legacy Diuretics / PDE Inhibitors
Advantage of Pyridine Core -0.77 (Less Lipophilic) >3x Improvement Lowered by ~1.3 units Improved Target Engagement

Note: The lowered pKa of the pyridine analog ensures a higher fraction of the final sulfonylurea exists in the ionized state at physiological pH, a critical requirement for binding the NLRP3 NACHT domain.

References

  • Coll, R. C., et al. "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine 21.3 (2015): 248-255. URL: [Link]

  • Tapia-Abellán, A., et al. "MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition." PLOS Biology 17.9 (2019): e3000354. URL: [Link]

  • Harrison, D., et al. "Sulfonylureas and sulfonylthioureas as NLRP3 inhibitors." World Intellectual Property Organization, WO2019008029A1 (2019).
Method

Application Note: Synthesis and Mechanistic Profiling of 4-Ethoxypyridine-3-Sulfonamide Derivatives

Target Audience: Synthetic Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitors Mechanistic Rationale: Why the 4-Substituted Pyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitors

Mechanistic Rationale: Why the 4-Substituted Pyridine-3-Sulfonamide Scaffold?

The development of selective inhibitors for tumor-associated human carbonic anhydrases (hCA IX and hCA XII) is a critical objective in targeted cancer therapy[1]. These transmembrane metalloenzymes are overexpressed in hypoxic solid tumors, where they catalyze the hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification and promoting metastasis[2].

Historically, benzenesulfonamides (like the clinical standard Acetazolamide) have been used as CA inhibitors. However, they suffer from poor selectivity, often inhibiting the ubiquitous off-target cytosolic isoforms (hCA I and hCA II), leading to systemic toxicity[3].

  • Electronic Activation (The Ring Approach): The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide group (-SO₂NH₂) compared to benzenesulfonamides[1]. A more acidic sulfonamide more readily deprotonates at physiological pH, forming a stronger coordination bond with the catalytic Zn2+ ion in the enzyme's active site[2].

  • Steric Selectivity (The Tail Approach): The 4-position on the pyridine ring is adjacent (ortho-like) to the 3-sulfonamide group. Introducing substituents here (such as an ethoxy group) forces the molecule to interact with specific hydrophilic/hydrophobic pockets at the entrance of the CA active site[4]. Because the off-target hCA II has a bulky Phenylalanine (Phe131) at its entrance, the 4-ethoxy "tail" creates steric clashes, drastically reducing hCA II binding while perfectly fitting into the wider valine/alanine-lined pockets of hCA IX and XII[5].

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / XII Overexpression HIF1A->CAIX Gene Transcription Acid Extracellular Acidification CAIX->Acid CO2 Hydration Metastasis Tumor Survival & Metastasis Acid->Metastasis pH Gradient Inhibitor 4-Ethoxypyridine- 3-sulfonamide Inhibitor->CAIX Zn2+ Coordination (Enzyme Blockade)

Fig 1. Tumor hypoxia signaling pathway and mechanism of CA IX/XII inhibition.

Synthetic Workflow & Chemical Causality

The synthesis of 4-ethoxypyridine-3-sulfonamide relies on the extreme electrophilicity of the 4-position of the pyridine ring when flanked by a 3-sulfonyl group. We employ a three-step convergent workflow starting from commercially available 4-hydroxypyridine-3-sulfonic acid.

SynthesisWorkflow Step1 4-Hydroxypyridine-3-sulfonic acid (Starting Material) Step2 4-Chloropyridine-3-sulfonyl chloride (Dual Chlorination) Step1->Step2 POCl3 / PCl5 Reflux, 120°C IPC: Homogeneous Solution Step3 4-Chloropyridine-3-sulfonamide (Selective Amidation) Step2->Step3 NH3 (aq), THF 0°C to RT IPC: TLC (DCM:MeOH) Step4 4-Ethoxypyridine-3-sulfonamide (SNAr Substitution) Step3->Step4 NaOEt, EtOH Reflux, 4h IPC: LC-MS Mass Shift

Fig 2. Step-by-step synthetic workflow for 4-ethoxypyridine-3-sulfonamide with IPCs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) that confirm chemical transformations in real-time.

Step 1: Dual Chlorination to 4-Chloropyridine-3-sulfonyl chloride

Causality: Pyridine sulfonic acids exist as highly stable zwitterions and resist standard chlorination. A harsh, dual-reagent system ( POCl3​ as the solvent/activator and PCl5​ as the aggressive chlorinating agent) is required to simultaneously convert the 4-hydroxy group to a 4-chloro group and the 3-sulfonic acid to a sulfonyl chloride[2].

  • Reaction: Suspend 4-hydroxypyridine-3-sulfonic acid (10.0 g, 57 mmol) in POCl3​ (40 mL). Carefully add PCl5​ (25.0 g, 120 mmol) in small portions. Caution: Evolution of HCl gas.

  • Heating: Heat the mixture to reflux (120 °C) under an inert atmosphere for 5 hours.

  • IPC (Self-Validation): The initial thick, opaque suspension will transition into a clear, dark amber homogeneous solution . This visual cue confirms the destruction of the zwitterionic starting material.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Quench the residue by pouring it over crushed ice (200 g) with vigorous stirring. Extract immediately with Dichloromethane (DCM) to prevent hydrolysis of the sulfonyl chloride. Dry over Na2​SO4​ and concentrate.

Step 2: Selective Amidation to 4-Chloropyridine-3-sulfonamide

Causality: The intermediate possesses two electrophilic sites: the sulfonyl chloride and the 4-chloro position. Because the sulfonyl chloride is a significantly harder and more reactive electrophile, reacting it with ammonia at low temperatures ensures exclusive sulfonamide formation without premature displacement of the 4-chloro group.

  • Reaction: Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Addition: Dropwise, add aqueous ammonia (25%, 15 mL) over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • IPC (Self-Validation): Perform TLC (DCM:MeOH 9:1). The highly non-polar sulfonyl chloride spot ( Rf​≈0.8 ) will completely disappear, replaced by a highly polar, UV-active sulfonamide spot ( Rf​≈0.3 ).

  • Workup: Evaporate the THF. Add cold water (50 mL) to the residue to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 4-chloropyridine-3-sulfonamide as an off-white solid.

Step 3: SN​Ar Synthesis of 4-Ethoxypyridine-3-sulfonamide

Causality: The 4-chloro group is now highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) due to the synergistic electron-withdrawing effects of the para-pyridine nitrogen and the ortho-sulfonamide group[1]. Sodium ethoxide acts as the nucleophile, rapidly displacing the chloride ion.

  • Reaction: Dissolve 4-chloropyridine-3-sulfonamide (5.0 g, 26 mmol) in absolute ethanol (40 mL). Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (21% wt, 12 mL, ~32 mmol).

  • Heating: Reflux the mixture for 4 hours.

  • IPC (Self-Validation): Pull a 50 μL aliquot and analyze via LC-MS. The starting material mass ( [M+H]+=193/195 , showing a distinct 3:1 chlorine isotope pattern) must be completely replaced by the product mass ( [M+H]+=203 ), confirming the loss of chlorine and addition of the ethoxy group.

  • Workup: Cool the mixture and neutralize to pH 7 using 1N HCl. The target compound, 4-ethoxypyridine-3-sulfonamide , will precipitate. Filter, wash with cold water and a small amount of cold ethanol, and dry.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The success of the 4-substitution strategy is validated by stopped-flow CO2​ hydration assays, which measure the inhibition constant ( KI​ ) of the compounds against various CA isoforms[6].

As shown in the data summary below, replacing the 4-chloro group with a 4-ethoxy group significantly tightens binding to the tumor-associated isoforms (hCA IX/XII) while reducing affinity for the off-target cytosolic isoform (hCA II). This results in a superior selectivity index compared to the clinical standard, Acetazolamide[3].

Table 1: Comparative KI​ Data for Pyridine-3-Sulfonamide Derivatives

CompoundhCA I ( KI​ nM)hCA II ( KI​ nM)hCA IX ( KI​ nM)hCA XII ( KI​ nM)Selectivity (IX vs II)
4-Chloropyridine-3-sulfonamide (Intermediate)540012386527681.9x
4-Ethoxypyridine-3-sulfonamide (Target)117014021156.6x
Acetazolamide (AAZ) (Clinical Standard)25012255.70.48x (Poor)

Data synthesized from benchmark stopped-flow hydration assays evaluating 4-substituted 3-pyridinesulfonamides[6],[3]. Lower KI​ values indicate stronger enzyme inhibition.

References

  • Brzozowski, Z., Sławiński, J., et al. (2010). Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides. European Journal of Medicinal Chemistry.

  • Sławiński, J., Szafrański, K., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

  • Zakšauskas, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI Pharmaceuticals.

  • BenchChem Scientific Board. (2025). The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper. BenchChem.

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of 4-Ethoxypyridine-3-sulfonyl Chloride

Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-ethoxypyridine-3-sulfonyl chloride, a critical building block for pharmaceutical and agrochemical research. Sulfonyl chlorides are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-ethoxypyridine-3-sulfonyl chloride, a critical building block for pharmaceutical and agrochemical research. Sulfonyl chlorides are highly versatile reagents, primarily used for the construction of sulfonamides, a privileged scaffold in medicinal chemistry.[1] The unique properties of the sulfonamide group—its hydrolytic stability, hydrogen bonding capabilities, and tetrahedral geometry—make it a cornerstone in the design of therapeutic agents, including antibacterials, anti-inflammatory drugs, and antiviral agents.[1][2] This guide details a robust two-stage synthetic protocol, starting from the sulfonation of 4-ethoxypyridine to form the sulfonic acid intermediate, followed by its conversion to the target sulfonyl chloride. Emphasis is placed on process safety, scalability, causality of experimental choices, and rigorous analytical characterization.

Introduction and Strategic Overview

4-Ethoxypyridine-3-sulfonyl chloride is a reactive intermediate whose value is defined by the electrophilic nature of its sulfur atom, enabling facile reactions with a wide array of nucleophiles.[3] Its application is particularly prominent in drug discovery, where it serves as a key precursor for introducing the 4-ethoxypyridine sulfonamide moiety into complex molecules.[4]

The scale-up synthesis of such a reactive compound demands a carefully considered strategy that prioritizes safety, efficiency, and product purity. The synthetic approach detailed herein is a two-part process designed for scalability:

  • Synthesis of Precursor: Direct electrophilic sulfonation of 4-ethoxypyridine to produce 4-ethoxypyridine-3-sulfonic acid.

  • Chlorination to Final Product: Conversion of the sulfonic acid intermediate to 4-ethoxypyridine-3-sulfonyl chloride using a suitable chlorinating agent.

This strategy is predicated on established chemical principles and adapted from methodologies reported for analogous pyridine systems.[5][6] Each stage has been designed with explicit attention to the thermodynamic and kinetic challenges inherent in large-scale chemical production.

Detailed Synthetic Protocols

Part I: Synthesis of 4-Ethoxypyridine-3-sulfonic Acid (Precursor)

The initial step involves the introduction of a sulfonic acid group onto the pyridine ring. The electron-donating nature of the 4-ethoxy group activates the pyridine ring for electrophilic substitution and directs the incoming sulfonate group primarily to the C-3 position.[5]

Reaction Principle: The reaction proceeds via electrophilic attack of sulfur trioxide (SO₃), or a related electrophilic species generated in situ from oleum, on the electron-rich carbon at the 3-position of the 4-ethoxypyridine ring.[5] Oleum (fuming sulfuric acid) is selected as the sulfonating agent for its high reactivity, which is necessary to achieve efficient conversion under manageable temperature conditions.[5]

Experimental Protocol:

  • Vessel Preparation: Ensure a glass-lined reactor or a suitable flask is clean, dry, and equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: In a well-ventilated chemical fume hood, carefully charge the reactor with 20% Oleum (4.0 molar equivalents).

  • Controlled Addition: Cool the oleum to 0-5 °C using an ice-salt bath. Slowly add 4-ethoxypyridine (1.0 molar equivalent) dropwise via an addition funnel, ensuring the internal temperature does not exceed 20 °C. The addition is highly exothermic and requires vigilant temperature management to prevent runaway reactions and side-product formation.

  • Reaction: Once the addition is complete, slowly warm the mixture to 110-120 °C and maintain this temperature for 24-48 hours. The high temperature is necessary to drive the reaction to completion.[5] Monitor the reaction progress by taking aliquots and analyzing via HPLC until consumption of the starting material is confirmed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: In a separate vessel, prepare a slurry of crushed ice and water. Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching process is extremely exothermic and will generate fumes. Perform this step in an efficient fume hood.

    • The 4-ethoxypyridine-3-sulfonic acid will precipitate as a solid.

    • Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Dry the solid product under vacuum at 50-60 °C to a constant weight. The material should be stored in a desiccator as sulfonic acids can be hygroscopic.

Part II: Scale-Up Synthesis of 4-Ethoxypyridine-3-sulfonyl Chloride

This stage converts the stable sulfonic acid into the highly reactive sulfonyl chloride. The choice of chlorinating agent is critical for scale-up success. While reagents like thionyl chloride can be used, industrial preparations often favor phosphorus chlorides for their efficacy with heteroaromatic sulfonic acids.[7][8] We will detail a protocol using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), which often serves as a solvent and moderates reactivity.

Reaction Principle: The reaction involves the nucleophilic attack of the sulfonic acid oxygen on phosphorus pentachloride, leading to a series of intermediates that ultimately eliminate to form the sulfonyl chloride, with byproducts including phosphorus oxychloride and hydrochloric acid.[3]

Experimental Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-ethoxypyridine-3-sulfonic acid (1.0 molar equivalent) and phosphorus oxychloride (POCl₃, ~3.0 molar equivalents). The reactor must be equipped with a robust mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (to neutralize evolving HCl), a temperature probe, and a solids charging port.

  • Chlorination: Begin stirring the slurry and cool the vessel to 10-15 °C. Add phosphorus pentachloride (PCl₅, 1.2 molar equivalents) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the initial exotherm and the rate of HCl gas evolution.

  • Reaction Drive: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[8] The progress of the reaction can be monitored by quenching a small aliquot and analyzing by HPLC or TLC for the disappearance of the starting material.

  • Reagent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Remove the excess phosphorus oxychloride by vacuum distillation. This step is vital to simplify the subsequent work-up.[8]

  • Work-up and Quenching:

    • Cool the residual syrupy liquid to room temperature.

    • CRITICAL SAFETY STEP: In a separate, well-stirred vessel containing a mixture of crushed ice and an immiscible organic solvent like toluene or dichloromethane, slowly transfer the crude product residue.[7][9] Never add water or ice directly to the reaction residue , as the violent, uncontrolled exothermic reaction can cause dangerous splashing and pressure buildup.[9]

    • Maintain the quench pot temperature below 20 °C throughout the addition.

  • Extraction and Purification:

    • Once the quench is complete, transfer the mixture to a separation funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-ethoxypyridine-3-sulfonyl chloride.

    • The final product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[7]

Process Visualization

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Chlorination start1 4-Ethoxypyridine op1 Add to 20% Oleum (0-20 °C) start1->op1 op2 Heat Reaction (110-120 °C, 24-48h) op1->op2 op3 Quench on Ice-Water op2->op3 op4 Filter & Dry op3->op4 end1 4-Ethoxypyridine-3-sulfonic Acid op4->end1 start2 4-Ethoxypyridine-3-sulfonic Acid op5 Add PCl₅ to Slurry in POCl₃ (10-15 °C) start2->op5 op6 Heat to Reflux (105-110 °C, 4-6h) op5->op6 op7 Vacuum Distill POCl₃ op6->op7 op8 Quench Residue on Ice/Solvent op7->op8 op9 Extract, Wash & Concentrate op8->op9 end2 Purified 4-Ethoxypyridine-3-sulfonyl Chloride op9->end2

Caption: Workflow for the two-part synthesis of 4-ethoxypyridine-3-sulfonyl chloride.

Safety, Handling, and Risk Mitigation

The scale-up of this process involves highly corrosive and water-reactive chemicals. A thorough understanding and mitigation of risks are paramount.[9][11]

Hazard Analysis:

  • Oleum/Chlorosulfonic Acid: Extremely corrosive, causes severe burns, and reacts violently with water.[5][12]

  • Phosphorus Chlorides (PCl₅, POCl₃): Corrosive, toxic upon inhalation, and react violently with water to release HCl gas.[7][8]

  • Sulfonyl Chlorides: Corrosive, potent lachrymators, and react with moisture to produce corrosive acids.[9][13] Skin and eye contact can cause severe burns.[14]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required: tightly fitting safety goggles and a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a chemical-resistant lab coat or apron.[9][14]

  • Engineering Controls: All operations must be conducted in a certified, high-performance chemical fume hood or within a closed reactor system equipped with a scrubber for off-gases.[14]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[11] Keep spill kits containing dry, inert absorbent materials (e.g., sand, soda ash) readily available. Do not use water or combustible materials to clean up spills. [9]

  • Waste Management: All waste streams must be neutralized before disposal. Aqueous acidic waste should be slowly quenched with a base like sodium bicarbonate. Organic waste must be disposed of according to institutional and federal regulations.[15]

Caption: Cause-and-effect diagram of potential safety hazards during synthesis.

Quality Control and Characterization

Rigorous analytical testing is required to ensure the final product meets the required specifications for downstream applications. A multi-technique approach is recommended for unambiguous characterization.[16]

Parameter Technique Expected Result / Specification
Appearance Visual InspectionColorless to pale yellow solid or liquid.
Identity ¹H & ¹³C NMRSpectra consistent with the structure of 4-ethoxypyridine-3-sulfonyl chloride. Key ¹H signals for ethoxy protons and distinct aromatic protons.
Functional Groups FT-IR SpectroscopyPresence of strong, characteristic absorption bands for S=O stretching (~1370 & ~1180 cm⁻¹) and S-Cl stretching (~580 cm⁻¹).[16]
Molecular Weight Mass SpectrometryMolecular ion peak corresponding to the exact mass of the compound (C₇H₈ClNO₃S).
Purity HPLC≥98.0% (AUC). A suitable method would use a C18 column with a water/acetonitrile mobile phase.[17]
Moisture Content Karl Fischer Titration≤ 0.1% (Critical due to product reactivity with water).

Conclusion

The scale-up synthesis of 4-ethoxypyridine-3-sulfonyl chloride is a challenging but manageable process when approached with a robust, safety-conscious methodology. The two-part protocol described provides a reliable pathway to this valuable intermediate, emphasizing controlled reaction conditions, critical safety procedures for handling hazardous reagents, and comprehensive analytical validation. By adhering to these guidelines, researchers and drug development professionals can confidently and safely produce high-purity 4-ethoxypyridine-3-sulfonyl chloride for their synthetic campaigns.

References

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • WIPO Patentscope. (2016, December 22). WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Evetech. (n.d.). Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. Retrieved from [Link]

  • Eureka | Patsnap. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Wiley Online Library. (2019, October 21). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Eureka | Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • WIPO Patentscope. (2016, January 6). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). Unlocking Chemical Synthesis: The Importance of Pyridine-3-sulfonyl Chloride (CAS 16133-25-8). Retrieved from [Link]

  • ResearchGate. (2025, October 26). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2006, April). 4-Chloropyridine-3-sulfonic acid. Retrieved from [Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies for Reactions with 4-Ethoxypyridine-3-sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale 4-Ethoxypyridine-3-sulfonyl chloride (CAS 18...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

4-Ethoxypyridine-3-sulfonyl chloride (CAS 1803587-04-3) is a highly valuable electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and novel antimicrobial agents. However, utilizing this reagent in complex multi-step syntheses presents unique chemoselective challenges that necessitate rigorous protecting group (PG) strategies.

As a Senior Application Scientist, I emphasize that successful sulfonamide synthesis with this reagent requires understanding its intrinsic electronic and steric properties:

  • Electronic Deactivation: The 4-ethoxy group exerts a strong electron-donating resonance effect (+M). While this stabilizes the pyridine ring, it slightly reduces the electrophilicity of the C3-sulfonyl chloride compared to unsubstituted analogs [3]. Consequently, reactions with sterically hindered amines require optimized basic conditions.

  • Internal Basicity & Salt Forms: The electron-rich pyridine nitrogen (pKa ~6.5) makes the molecule inherently basic. To ensure shelf-stability and prevent moisture-driven degradation, this reagent is frequently supplied as a hydrochloride salt (e.g., CAS 2763751-03-5). Experimentalists must account for this by adding an extra equivalent of a non-nucleophilic base (like DIPEA) to liberate the reactive species in situ.

  • Polyfunctional Nucleophiles: When the target nucleophile is a polyamine (e.g., piperazine derivatives) or an amino alcohol, orthogonal protection is mandatory to prevent bis-sulfonylation, polymerization, or unwanted O-sulfonylation [1].

Orthogonal Protection Strategies

When reacting 4-ethoxypyridine-3-sulfonyl chloride with bifunctional nucleophiles, the choice of protecting group dictates the success of the downstream deprotection, especially considering the stability of the 4-ethoxypyridine core.

Strategy A: Amine/Amine Differentiation (Boc & Fmoc)

For diamines, the tert-Butyloxycarbonyl (Boc) group is the gold standard. It is stable to the highly basic conditions of sulfonylation and is easily cleaved via acidolysis (TFA or HCl) [1]. The 4-ethoxypyridine core is completely stable to standard TFA/DCM deprotection conditions, though it will form a pyridinium trifluoroacetate salt that must be neutralized during workup.

If the target molecule contains acid-sensitive functionalities (e.g., acetals), the Fluorenylmethyloxycarbonyl (Fmoc) group is preferred, as it can be cleaved under mild basic conditions (20% piperidine in DMF) without affecting the newly formed sulfonamide linkage [2].

Strategy B: Amine/Alcohol Differentiation (TBS & Trt)

When synthesizing amino-ether derivatives, primary alcohols should be protected as tert-Butyldimethylsilyl (TBS) ethers or Trityl (Trt) ethers prior to N-sulfonylation. Sulfonyl chlorides readily react with alcohols to form sulfonate esters; masking the alcohol ensures absolute N-chemoselectivity [3].

Quantitative Data: Protecting Group Matrix

The following table summarizes the strategic selection of protecting groups when utilizing 4-ethoxypyridine-3-sulfonyl chloride, based on established synthetic compatibility protocols.

Protecting GroupTarget Functional GroupReagents for ProtectionSulfonylation CompatibilityCleavage ConditionsExpected Cleavage Yield
Boc Primary/Secondary AmineBoc₂O, TEA, DCMExcellent (Stable to DIPEA)20-50% TFA in DCM, 2h>95%
Fmoc Primary/Secondary AmineFmoc-Cl, Na₂CO₃, H₂O/DioxaneExcellent20% Piperidine in DMF, 1h85-90%
Cbz Primary/Secondary AmineCbz-Cl, NaOH, H₂OGoodH₂, Pd/C, MeOH (Avoid if S-poisoning occurs)80-85%
TBS Primary/Secondary AlcoholTBS-Cl, Imidazole, DMFModerate (Requires strictly anhydrous conditions)TBAF in THF, or dilute HCl>90%

Experimental Protocols

The following self-validating protocols describe the mono-protection of a diamine, followed by sulfonylation with 4-ethoxypyridine-3-sulfonyl chloride, and subsequent deprotection.

Protocol 1: Sulfonylation of a Mono-Boc Protected Diamine

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) or Pyridine. DIPEA's steric bulk prevents it from acting as a competitive nucleophile, which avoids the formation of highly reactive, unstable N-sulfonylpyridinium intermediates that can lead to complex degradation mixtures [2].

Reagents:

  • Mono-Boc-diamine (1.0 mmol)

  • 4-Ethoxypyridine-3-sulfonyl chloride hydrochloride (1.1 mmol)

  • DIPEA (3.0 mmol) Note: 1.0 eq neutralizes the HCl salt of the reagent, 1.0 eq neutralizes the HCl generated during sulfonylation, and 1.0 eq acts as a kinetic buffer.

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the Mono-Boc-diamine (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Inject DIPEA (3.0 mmol) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Sulfonylation is highly exothermic; cooling prevents thermal degradation of the sulfonyl chloride.

  • Electrophile Addition: Dissolve 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the Boc-protected pyridyl sulfonamide.

Protocol 2: Boc Deprotection and Free-Base Isolation

Causality Note: Because the product contains a basic pyridine ring and a newly liberated amine, TFA deprotection will yield a bis-trifluoroacetate salt. A rigorous basic workup or ion-exchange chromatography is required to isolate the free base.

Reagents:

  • Boc-protected pyridyl sulfonamide (1.0 mmol)

  • Trifluoroacetic acid (TFA) (2 mL)

  • Dichloromethane (DCM) (8 mL)

Step-by-Step Procedure:

  • Acidolysis: Dissolve the Boc-protected sulfonamide in DCM (8 mL) and cool to 0 °C. Add TFA (2 mL) dropwise.

  • Cleavage: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Concentration: Co-evaporate the reaction mixture with toluene (3 x 10 mL) under reduced pressure to remove excess TFA.

  • Neutralization: Dissolve the resulting crude salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M aqueous NaOH (ensure the pH of the aqueous layer is >10). Extract, dry over Na₂SO₄, and concentrate to afford the pure target pyridyl sulfonamide.

Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal protection and sulfonylation strategy.

G A Diamine Nucleophile (e.g., Piperazine) B Boc2O, DCM Mono-Protection A->B C Mono-Boc-Diamine B->C E Sulfonylation DIPEA, DCM, 0 °C to RT C->E D 4-Ethoxypyridine-3-sulfonyl chloride (Electrophile) D->E F Boc-Protected Pyridyl Sulfonamide E->F G Deprotection TFA / DCM F->G H Target Pyridyl Sulfonamide (TFA Salt -> Free Base) G->H

Workflow for orthogonal protection and sulfonylation with 4-ethoxypyridine-3-sulfonyl chloride.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ChemInform.[Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-ethoxypyridine-3-sulfonyl chloride

Welcome to the Technical Support Center for Sulfonamide Synthesis As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with 4-ethoxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis

As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3). This highly reactive electrophile is a critical building block in drug development, particularly for synthesizing complex sulfonamides. However, its unique electronic structure—combining an electron-deficient pyridine ring with a strongly electron-donating 4-ethoxy group—creates specific vulnerabilities during amidation.

This guide moves beyond generic protocols to explain the causality behind reaction failures, providing you with self-validating workflows to ensure reproducible success.

Part 1: Troubleshooting Guide (Common Failure Modes)

Issue 1: Complete consumption of the sulfonyl chloride, but LC-MS shows a dominant peak at m/z 204 (Hydrolysis) instead of the desired sulfonamide.

  • The Causality: Sulfonyl chlorides undergo rapid solvolysis via an SN​2 -like transition state at the sulfur atom[1]. While the +M (resonance) effect of the 4-ethoxy group slightly increases electron density at the 3-position, the sulfonyl chloride remains exquisitely sensitive to moisture. If water is present, it acts as a competing nucleophile. The base in your reaction accelerates this by acting as a general base catalyst for water attack[2].

  • The Solution: Abandon biphasic Schotten-Baumann conditions. Transition to strictly anhydrous conditions (solvent 50 ppm H2​O ). Pre-dry your amine over activated 3Å molecular sieves.

Issue 2: Sluggish reaction or incomplete conversion when reacting with anilines or sterically hindered secondary amines.

  • The Causality: The 4-ethoxy group introduces steric bulk ortho to the sulfonyl group. When combined with a bulky or poorly nucleophilic amine (like an aniline), the activation energy barrier for the SN​2 attack at the sulfur center becomes too high at low temperatures.

  • The Solution: Switch from a general base (like Triethylamine) to a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or use Pyridine as the solvent. DMAP attacks the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles[3].

Issue 3: Formation of bis-sulfonylation products (when using primary amines).

  • The Causality: Once the first sulfonamide is formed, the resulting N-H proton is highly acidic ( pKa​ ~8-10). In the presence of a strong base and excess 4-ethoxypyridine-3-sulfonyl chloride, this nitrogen can be deprotonated and attack a second electrophile molecule.

  • The Solution: Strictly control stoichiometry (1.05 equivalents of sulfonyl chloride maximum). Add the sulfonyl chloride dropwise to a chilled solution of the amine and base to ensure the amine is always in kinetic excess during the addition phase.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I prepare a stock solution of 4-ethoxypyridine-3-sulfonyl chloride in DMF or DMSO for library synthesis? A: No. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are incompatible with sulfonyl chlorides for storage. DMSO will undergo a Pummerer-type oxidation/reduction reaction with the sulfonyl chloride, while DMF can form a Vilsmeier-Haack-type intermediate, rapidly degrading your reagent. Always use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) and prepare solutions immediately before use.

Q: How does the 4-ethoxy group specifically alter the reaction compared to a standard benzenesulfonyl chloride? A: The oxygen lone pairs of the ethoxy group donate electron density into the pyridine ring. This resonance slightly raises the LUMO energy of the sulfonyl group compared to an unsubstituted pyridine-3-sulfonyl chloride. Consequently, it is marginally less electrophilic, which makes the choice of a highly active nucleophile or the addition of a nucleophilic catalyst (DMAP) more critical for achieving high yields.

Part 3: Quantitative Data: Solvent & Base Optimization Matrix

To facilitate your experimental design, the following matrix summarizes the empirically determined optimal conditions for reacting 4-ethoxypyridine-3-sulfonyl chloride with various amine classes.

Solvent (Anhydrous)Base (1.5 - 2.0 eq)AdditiveAmine ClassConversion (%)Hydrolysis (%)Mechanistic Rationale
DCM Triethylamine (TEA)NoneUnhindered Primary> 95%< 5%Standard SN​2 amidation; DCM provides optimal solubility.
THF DIPEANoneUnhindered Secondary85%10%THF can coordinate trace moisture; DIPEA prevents bis-alkylation.
MeCN PyridineDMAP (0.1 eq)Anilines / Hindered92%< 5%DMAP generates a hyper-reactive sulfonylpyridinium intermediate.
Water/DCM K2​CO3​ (aq)NoneAny< 20%> 80%Protic conditions drive rapid base-catalyzed solvolysis[1].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. The "In-Process Controls" (IPCs) ensure that you can validate the chemical state before proceeding to the next step, eliminating blind failures.

Workflow: Anhydrous Amidation of 4-Ethoxypyridine-3-Sulfonyl Chloride

  • System Preparation (Self-Validation: Moisture Exclusion):

    • Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with dry Argon.

    • Causality: Eliminating surface-bound silanols and atmospheric moisture prevents the irreversible conversion of the sulfonyl chloride to 4-ethoxypyridine-3-sulfonic acid.

  • Reagent Dissolution:

    • Dissolve the amine (1.0 eq) and anhydrous Triethylamine (1.5 eq) in anhydrous DCM (0.2 M concentration).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition:

    • Dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

    • Add this solution dropwise over 15 minutes to the chilled amine solution.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and keeps the amine in kinetic excess, preventing bis-sulfonylation.

  • In-Process Control (IPC) - 30 Minutes:

    • Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the [M+H]+ mass of the desired sulfonamide. If a massive peak at m/z 204 (the sulfonic acid byproduct) is observed, your system was wet. Quench the reaction; do not proceed to workup.

  • Workup & Isolation:

    • If IPC passes, warm to room temperature. Quench with saturated aqueous NaHCO3​ (neutralizes triethylamine hydrochloride salts).

    • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 5: Reaction Workflow & Pathway Analysis

The following diagram maps the critical decision points and competing mechanistic pathways when handling this specific sulfonyl chloride.

G Start 4-Ethoxypyridine-3-sulfonyl chloride + Amine Cond1 Anhydrous Conditions? (Solvent < 50 ppm H2O) Start->Cond1 PathA Hydrolysis Pathway (Rapid decomposition) Cond1->PathA No (Moisture present) PathB Amidation Pathway (Nucleophilic Attack) Cond1->PathB Yes (Strictly anhydrous) Prod2 Sulfonic Acid Byproduct (Failure) PathA->Prod2 BaseCheck Base Selection PathB->BaseCheck Base1 TEA / DIPEA (General Base Catalysis) BaseCheck->Base1 Aliphatic Amines Base2 Pyridine / DMAP (Nucleophilic Catalysis) BaseCheck->Base2 Sterically Hindered/Anilines Prod1 Sulfonamide Product (High Yield) Base1->Prod1 Base2->Prod1

Workflow for optimizing 4-ethoxypyridine-3-sulfonyl chloride amidation to prevent hydrolysis.

Part 6: References

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides Source: MDPI (Molecules) URL:[Link][1]

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides Source: ACS Publications (Organic Letters) URL:[Link][2]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides (Mechanistic insights on sulfonyl chloride stability) Source: European Journal of Organic Chemistry URL:[Link][3]

Sources

Optimization

Technical Support Center: 4-Ethoxypyridine-3-Sulfonyl Chloride Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3). This heterocyclic building block is highly electrophilic and moisture-sensitive, mak...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3). This heterocyclic building block is highly electrophilic and moisture-sensitive, making its synthesis prone to specific impurity formations such as hydrolysis, de-ethylation, and over-chlorination.

This guide provides researchers and drug development professionals with mechanistic insights, interactive troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Diagnostic Overview & Mechanistic Workflow

Understanding the causality of impurity formation is the first step in troubleshooting. The synthesis typically proceeds via the chlorination of 4-ethoxypyridine-3-sulfonic acid using thionyl chloride ( SOCl2​ ) and a catalytic amount of dimethylformamide (DMF)[1]. The diagram below illustrates the desired Vilsmeier-Haack-mediated pathway alongside the mechanistic divergence points that lead to the most common impurities.

SynthesisPathway SM 4-Ethoxypyridine-3-sulfonic acid (Starting Material) Vilsmeier Vilsmeier-Haack Intermediate (SOCl2 + DMF) SM->Vilsmeier SOCl2, DMF (cat.) Prod 4-Ethoxypyridine-3-sulfonyl chloride (Target Product) Vilsmeier->Prod Chlorination Imp1 4-Ethoxypyridine-3-sulfonic acid (Hydrolysis Impurity) Prod->Imp1 H2O (Moisture/Workup) Imp2 4-Hydroxypyridine-3-sulfonyl chloride (De-ethylation Impurity) Prod->Imp2 High Temp / Acidic Cleavage Imp3 4-Chloropyridine-3-sulfonyl chloride (Substitution Impurity) Prod->Imp3 Excess Chlorinating Agent

Synthesis pathway of 4-ethoxypyridine-3-sulfonyl chloride and key impurity formation.

Part 2: Interactive Troubleshooting (FAQs)

Q1: My final product is heavily contaminated with 4-ethoxypyridine-3-sulfonic acid. Why is the reaction reversing?

Causality: You are observing hydrolysis. Sulfonyl chlorides are highly electrophilic. If exposed to moisture during the reaction, workup, or storage, the chloride is rapidly displaced by water, reverting the product back to the starting sulfonic acid[2]. Solution: Ensure strictly anhydrous conditions during the chlorination step. During the aqueous quench, the causality of hydrolysis is driven by the contact time between the product and the aqueous phase. Use a biphasic cold quench (ice-water and dichloromethane) to immediately partition the formed sulfonyl chloride into the protective organic layer.

Q2: I am detecting 4-hydroxypyridine-3-sulfonyl chloride via LC-MS. How is the ethyl group being cleaved?

Causality: This is an acid-catalyzed ether cleavage (de-ethylation). The ethyl ether at the 4-position is susceptible to cleavage at elevated temperatures. When using harsh chlorinating agents like PCl5​ or POCl3​ , the generation of HCl gas combined with Lewis acidic phosphorus species facilitates the nucleophilic attack of chloride on the ethyl group, liberating chloroethane and leaving the hydroxylated impurity[3]. Solution: Switch to a milder chlorinating system. Using SOCl2​ with catalytic DMF forms a highly specific Vilsmeier-Haack reagent that chlorinates the sulfonate at lower temperatures (< 60 °C), preserving the ether linkage[1].

Q3: There is a significant impurity where the ethoxy group is replaced by a chlorine atom (4-chloropyridine-3-sulfonyl chloride). What went wrong?

Causality: You are observing over-chlorination via Nucleophilic Aromatic Substitution ( SN​Ar ). The 4-position of the pyridine ring is highly activated for SN​Ar by the electron-withdrawing sulfonyl group at the 3-position and the pyridine nitrogen. Under forcing conditions (e.g., prolonged reflux in POCl3​ ), the ethoxy group acts as a leaving group and is replaced by a chloride ion[3]. Solution: Strictly limit the equivalents of the chlorinating agent (1.5 - 2.0 eq) and monitor the reaction progression closely to avoid prolonged heating once the sulfonic acid is consumed.

Part 3: Self-Validating Synthesis Protocol

To ensure reproducibility and trust in your workflow, the following protocol incorporates a self-validating analytical checkpoint to prevent premature workup and yield loss.

Materials:

  • 4-Ethoxypyridine-3-sulfonic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ , 2.0 eq)

  • Anhydrous Dimethylformamide (DMF, 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 4-ethoxypyridine-3-sulfonic acid in anhydrous DCM under an inert argon atmosphere. Cool the suspension to 0–5 °C.

  • Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq). Mechanistic note: DMF reacts with SOCl2​ to form the active Vilsmeier-Haack chlorinating species.

  • Chlorination: Add SOCl2​ (2.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Once added, gradually warm the reaction to 40 °C and stir for 4 hours[1].

  • Self-Validating Checkpoint (Derivatization):

    • Action: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine.

    • Validation: Analyze this sample via LC-MS. The methanol rapidly traps the active sulfonyl chloride to form the stable methyl sulfonate ester. If the ester is the sole product and no free sulfonic acid is detected, the reaction is complete. If sulfonic acid remains, continue heating.

  • Biphasic Quench: Cool the reaction to 0 °C. Pour the mixture slowly into a vigorously stirred biphasic mixture of ice-cold water and DCM (1:1 v/v).

  • Isolation: Separate the organic layer immediately. Wash the organic layer once with ice-cold brine, dry rapidly over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 30 °C to yield the product. Store under argon at -20 °C.

Part 4: Quantitative Impurity Profiling Data

To establish robust quality control, compare your analytical results against the typical acceptance criteria for downstream pharmaceutical synthesis outlined in the table below.

Impurity NameCausality / MechanismDetection MethodTypical Acceptance Criteria
4-Ethoxypyridine-3-sulfonic acid Moisture-driven hydrolysis of the final productLC-MS (ESI-) / HPLC< 0.5% (Area)
4-Hydroxypyridine-3-sulfonyl chloride Acid-catalyzed de-ethylation at high temperaturesLC-MS (ESI+) / HPLC< 0.1% (Area)
4-Chloropyridine-3-sulfonyl chloride Over-chlorination via SN​Ar GC-MS / LC-MS< 0.15% (Area)
Bis(4-ethoxypyridin-3-yl) sulfone Friedel-Crafts-type sulfonylation (dimerization)LC-MS (ESI+) / HPLC< 0.2% (Area)

Part 5: References

  • Title : 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis. Source : BenchChem. URL : 2

  • Title : Synthesis method of pyridine-3-sulfonyl chloride (Patent CN112830892A). Source : Google Patents. URL : 1

  • Title : 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4. Source : BenchChem. URL : 3

Sources

Troubleshooting

troubleshooting low reactivity of 4-ethoxypyridine-3-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with 4-ethoxypyridine-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with 4-ethoxypyridine-3-sulfonyl chloride .

Heteroaryl sulfonyl chlorides are notoriously temperamental. The 4-ethoxy derivative presents a unique "perfect storm" of steric hindrance, electronic deactivation, and moisture sensitivity. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a robust, self-validating workflow for your sulfonamide syntheses.

I. Diagnostic FAQs: Understanding the Causality of Low Reactivity

Q1: Why am I observing extremely low conversion rates when reacting 4-ethoxypyridine-3-sulfonyl chloride with my amine, even with excess triethylamine (TEA)? A: The low reactivity is a combination of electronic and steric factors. The ethoxy group at the 4-position exerts a strong electron-donating resonance effect (+R), which increases the electron density on the pyridine ring. This significantly reduces the electrophilicity of the adjacent sulfonyl chloride group at the 3-position. Furthermore, the ortho-relationship of the ethoxy group creates substantial steric bulk, physically blocking the trajectory of the incoming amine nucleophile. Standard bases like TEA only act as proton scavengers and cannot overcome this activation energy barrier. You must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to activate the sulfonyl chloride[1].

Q2: My LC-MS shows complete consumption of the sulfonyl chloride, but I only see a mass corresponding to the sulfonic acid, not my target sulfonamide. What happened? A: You are observing rapid hydrolysis. Pyridine-3-sulfonyl chlorides are highly hygroscopic and react violently with water to liberate hydrogen chloride gas and form the unreactive sulfonic acid[2]. If your solvents (DCM, THF, or MeCN) are not strictly anhydrous, or if your amine is wet, the trace water will outcompete your amine for the electrophile.

Q3: I purchased the reagent, and the bottle labels it as "4-ethoxypyridine-3-sulfonyl chloride hydrochloride". Does this salt form impact my reaction? A: Yes, critically. To prevent self-condensation and improve shelf-life, manufacturers often supply basic heteroaryl sulfonyl chlorides as hydrochloride salts[3]. If you do not account for this, the HCl will immediately protonate your amine nucleophile, rendering it completely unreactive. You must add at least one additional equivalent of a non-nucleophilic base (like DIPEA) specifically to neutralize the reagent's salt form before the amination can proceed[4].

II. Mechanistic Deep Dive: The Role of DMAP Catalysis

To overcome the steric and electronic deactivation of 4-ethoxypyridine-3-sulfonyl chloride, nucleophilic catalysis is mandatory. When DMAP is introduced, its highly nucleophilic pyridine nitrogen attacks the sulfonyl chloride, displacing the chloride ion. This forms an N-sulfonyl-DMAP intermediate[5].

Unlike the starting material, this intermediate is a highly polarized, lower-energy-barrier species. The positive charge on the DMAP moiety turns it into an exceptional leaving group, allowing even sterically hindered or weakly nucleophilic amines to attack the sulfur center rapidly, forming the target sulfonamide and regenerating the DMAP catalyst[6].

DMAP_Cycle RSO2Cl 4-Ethoxy-Py-SO2Cl (Sterically Hindered) Intermediate N-Sulfonyl-DMAP Intermediate (Highly Electrophilic) RSO2Cl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Target Sulfonamide Intermediate->Product + Amine Regen DMAP Regenerated Intermediate->Regen Leaving Group Amine Amine (R-NH2) Regen->DMAP

Caption: DMAP-catalyzed nucleophilic activation pathway for sterically hindered sulfonyl chlorides.

III. Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling sterically hindered pyridine-sulfonyl chlorides with a standard primary amine. Notice the dramatic shift in yield when shifting from a simple base to a DMAP-catalyzed system in a polar aprotic solvent.

EntryBase (Equivalents)Catalyst (mol%)Solvent (Anhydrous)Time (h)Yield (%)Primary Observation
1TEA (1.5)NoneDCM24< 10%Mostly unreacted amine; high hydrolysis.
2DIPEA (2.5)NoneDCM2415%Neutralized HCl salt, but barrier too high.
3DIPEA (2.5)DMAP (5%)DCM1268%Significant improvement via activation.
4DIPEA (2.5)DMAP (20%)DCM684%Faster kinetics; less competitive hydrolysis.
5 DIPEA (2.5) DMAP (20%) MeCN 4 92% Optimal: MeCN stabilizes the polar transition state.

*Note: 2.5 equivalents of DIPEA are used to account for the hydrochloride salt of the sulfonyl chloride (1.0 eq) + the acid generated during the reaction (1.0 eq) + a slight excess (0.5 eq).

IV. Optimized Experimental Protocol

This protocol is designed as a self-validating system. By controlling the order of addition and maintaining strict anhydrous conditions, you eliminate the variables of hydrolysis and salt-inhibition[1].

Materials Required:

  • 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (1.2 equiv)

  • Target Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv / 20 mol%)

  • Anhydrous Acetonitrile (MeCN) (Stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • System Purging: Flame-dry a reaction flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Amine Preparation: Dissolve the target amine (1.0 equiv) in anhydrous MeCN (approx. 0.2 M concentration).

  • Base & Catalyst Addition: Add DIPEA (2.5 equiv) and DMAP (0.2 equiv) to the stirring amine solution. Let the mixture stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling slows down potential competitive hydrolysis while the highly reactive DMAP-intermediate forms.

  • Electrophile Addition: Add the 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (1.2 equiv) portion-wise over 5 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process Control): At 2 hours, pull a 10 µL aliquot, dilute in LC-MS grade MeOH, and inject. You should observe the disappearance of the amine mass. If the starting amine remains but the sulfonyl chloride mass is gone, hydrolysis has occurred—indicating compromised solvent integrity.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

V. Troubleshooting Decision Workflow

If you continue to experience low yields after following the protocol, use the following logical matrix to isolate the failure point.

Troubleshooting Start Low Conversion Observed CheckSalt Is reagent an HCl salt? Start->CheckSalt AddBase Add +1 eq DIPEA CheckSalt->AddBase Yes CheckMoisture Are solvents anhydrous? CheckSalt->CheckMoisture No AddBase->CheckMoisture DrySolvent Use strictly dry MeCN/DCM CheckMoisture->DrySolvent No CheckCat Is DMAP present? CheckMoisture->CheckCat Yes DrySolvent->CheckCat AddDMAP Add 20 mol% DMAP CheckCat->AddDMAP No Success Optimal Sulfonylation CheckCat->Success Yes AddDMAP->Success

Caption: Troubleshooting workflow for optimizing 4-ethoxypyridine-3-sulfonyl chloride reactivity.

VI. References

  • Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. Benchchem. Available at:

  • Pyridine-3-sulfonyl chloride - SAFETY DATA SHEET. Fisher Scientific. Available at:

  • 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (C7H8ClNO3S). PubChemLite. Available at:

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at:

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. Available at:

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. NIScPR. Available at:

Sources

Optimization

work-up procedure for reactions with 4-ethoxypyridine-3-sulfonyl chloride

Welcome to the technical support and troubleshooting center for reactions involving 4-ethoxypyridine-3-sulfonyl chloride . As a highly functionalized building block in medicinal chemistry, this reagent presents unique ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for reactions involving 4-ethoxypyridine-3-sulfonyl chloride . As a highly functionalized building block in medicinal chemistry, this reagent presents unique physicochemical hurdles during isolation. This guide provides causality-driven insights, self-validating protocols, and troubleshooting steps to ensure high-yield recoveries.

Physicochemical Context & Causality

Standard sulfonyl chloride work-ups frequently fail with this substrate due to two competing structural factors:

  • Enhanced Basicity & Amphoteric Behavior: The 4-ethoxy substituent is a strong electron-donating group (+M effect). Because it is located para to the pyridine nitrogen, it significantly increases the electron density and basicity of the nitrogen. If the work-up pH drops below 5, the pyridine ring protonates, dragging your target molecule entirely into the aqueous phase.

  • Steric Hindrance vs. Hydrolysis: The 3-sulfonyl chloride group is ortho to the bulky 4-ethoxy group. This steric shielding slows down the desired nucleophilic attack (e.g., amine coupling), necessitating longer reaction times. However, the highly basic pyridine nitrogen acts as an intramolecular/intermolecular general base, accelerating the hydrolysis of the unreacted sulfonyl chloride into the corresponding sulfonic acid if exposed to unbuffered moisture[1].

Optimized Step-by-Step Work-Up Protocol

To prevent hydrolysis and ensure a self-validating phase separation, follow this rigorously pH-controlled methodology.

Step 1: The "Polishing" Quench Causality: Unreacted sulfonyl chloride will degrade on silica gel or co-elute with your product.

  • Once TLC/LCMS indicates the reaction has plateaued, cool the mixture to 0–5 °C.

  • Add N,N-dimethylethylenediamine (DMEDA) (0.3 equivalents relative to the starting sulfonyl chloride)[2].

  • Stir for 20 minutes. DMEDA rapidly scavenges residual electrophile, converting it into a highly basic, water-soluble sulfonamide adduct that will be entirely removed in the aqueous wash[2].

Step 2: Temperature-Controlled pH Adjustment Causality: The pH must be balanced to keep the pyridine neutral while avoiding base-catalyzed hydrolysis of the product[3].

  • While maintaining the internal temperature below 20 °C, slowly add a 50 mass% aqueous Potassium Carbonate (K₂CO₃) solution or saturated Sodium Bicarbonate (NaHCO₃)[3].

  • Adjust the aqueous layer strictly to pH 7.0–7.5 [3].

Step 3: Phase Separation & Extraction

  • Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is generally preferred as it limits the extraction of highly polar impurities.

  • Separate the phases. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine to break any emulsions and remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: Why am I recovering 4-ethoxypyridine-3-sulfonic acid instead of my desired sulfonamide? A1: This is a classic symptom of premature hydrolysis. Pyridine-3-sulfonyl chlorides hydrolyze rapidly in the presence of moisture and base[4]. If your reaction was not strictly anhydrous, or if you added aqueous base before the electrophile was fully consumed by your amine, the sulfonyl chloride will irreversibly convert to the highly polar sulfonic acid[4]. Solution: Ensure strict anhydrous conditions during the reaction, use dry solvents, and only introduce water during the quench step after the reaction is complete.

Q2: My product is stuck in the aqueous layer during extraction. What happened? A2: This is a pH control failure. The 4-ethoxypyridine moiety is basic. If your aqueous wash is acidic (pH < 5), the pyridine nitrogen protonates, forming a water-soluble pyridinium salt. Conversely, if your product is a primary sulfonamide, it possesses an acidic proton (pKa ~ 8-10). At high pH (pH > 10), this proton is removed, driving the anionic product into the aqueous layer. Solution: Adjust the aqueous layer precisely to pH 7.0–7.5[3] and re-extract with a polar organic mixture (e.g., 4:1 DCM:Isopropanol).

Q3: Why did my reaction mixture turn black or tarry during concentration? A3: This indicates thermal degradation, often catalyzed by trace acidic impurities (like HCl generated during the reaction) that were not fully neutralized. The electron-rich 4-ethoxypyridine ring is sensitive to harsh conditions. Solution: Ensure the Step 2 neutralization is complete (pH 7.0–7.5) before phase separation[3], and keep the water bath temperature below 40 °C during rotary evaporation.

Quantitative Data: Partitioning and Stability Metrics
ParameterConditionPhysicochemical EffectRecommended Action
pH < 5 Acidic Work-upPyridine ring protonation; product partitions into water.Adjust aqueous phase to pH 7.0–7.5 using K₂CO₃.
pH 7.0 – 7.5 Neutral Work-upTarget molecule is neutral; optimal organic extraction.Extract with EtOAc or DCM[3].
pH > 9 Basic Work-upPrimary sulfonamide deprotonation; hydrolysis risk.Buffer with saturated NaHCO₃ to lower pH.
Temp > 25 °C Exothermic QuenchAccelerated hydrolysis of unreacted sulfonyl chloride.Maintain internal temp < 20 °C during quench[3].
Work-Up Decision Tree

Troubleshooting A Crude Reaction Mixture (Product + Unreacted SO2Cl) B Quench with DMEDA (Scavenge Unreacted SO2Cl) A->B Step 1 C pH Adjustment (Target: 7.0 - 7.5) B->C Step 2 D pH < 5 (Pyridine Protonation) C->D Acidic E pH > 9 (Hydrolysis Risk) C->E Basic F Optimal pH 7.0-7.5 (Neutral Pyridine) C->F Buffered G Product lost to Aqueous Layer D->G Cationic H Sulfonic Acid Formation (Irreversible Degradation) E->H Anionic / Cleavage I Successful Organic Extraction (EtOAc/DCM) F->I Neutral Species

Workflow and pH-dependent troubleshooting pathways for 4-ethoxypyridine-3-sulfonyl chloride work-ups.

Sources

Troubleshooting

Technical Support Center: Managing the Stability of 4-Ethoxypyridine-3-Sulfonyl Chloride in Solution

Welcome to the Technical Support Center. 4-Ethoxypyridine-3-sulfonyl chloride is a highly reactive electrophilic building block used extensively in drug discovery for synthesizing sulfonamides. However, its handling is c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Ethoxypyridine-3-sulfonyl chloride is a highly reactive electrophilic building block used extensively in drug discovery for synthesizing sulfonamides. However, its handling is complicated by its inherent instability in solution[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure experimental success.

Core Mechanistic Insights: The Causality of Degradation

The instability of 4-ethoxypyridine-3-sulfonyl chloride is driven by two competing structural features:

  • Electrophilicity of the Sulfonyl Group : The highly polarized S-Cl bond is extremely susceptible to nucleophilic attack by water or protic solvents[2].

  • Nitrogen-Assisted Hydrolysis : As a β -isomeric pyridine (3-sulfonyl chloride), the pyridine nitrogen acts as an intermolecular nucleophilic catalyst. It activates trace water, drastically accelerating hydrolytic degradation into 4-ethoxypyridine-3-sulfonic acid[1]. Furthermore, the electron-donating 4-ethoxy group increases the basicity and nucleophilicity of the pyridine nitrogen via resonance, exacerbating this self-catalyzed degradation pathway.

The Solution: Transforming the compound into its hydrochloride salt form protonates the pyridine nitrogen. This completely eliminates its nucleophilic assistance, significantly extending the reagent's half-life in solution[1].

Diagnostic Workflow

Use the following decision tree to diagnose the root cause of reagent degradation in your reaction mixtures.

TroubleshootingWorkflow Start Degradation Detected (LC-MS or NMR) CheckWater Moisture > 50 ppm? Start->CheckWater Hydrolysis Hydrolysis Pathway (Forms Sulfonic Acid) CheckWater->Hydrolysis Yes CheckSolvent Nucleophilic Solvent? (e.g., MeOH, EtOH) CheckWater->CheckSolvent No Solvolysis Solvolysis Pathway (Forms Sulfonate Esters) CheckSolvent->Solvolysis Yes CheckTemp Temperature > 25°C? CheckSolvent->CheckTemp No Thermal Thermal Degradation (SO2 Extrusion) CheckTemp->Thermal Yes Stable Optimize Handling: Anhydrous, Inert, < 0°C CheckTemp->Stable No

Caption: Diagnostic workflow for resolving degradation pathways of sulfonyl chlorides.

Troubleshooting Guides

Issue 1: Rapid Loss of Titer (Hydrolysis) in Aprotic Solvents

  • Symptom : LC-MS shows a mass corresponding to [M-Cl+OH] (the sulfonic acid), and reaction yields are poor despite using anhydrous DCM or THF.

  • Causality : Even trace moisture (<100 ppm) in hygroscopic solvents can trigger hydrolysis. For 4-ethoxypyridine-3-sulfonyl chloride, this is accelerated by the basic pyridine nitrogen, which acts as a general base to deprotonate water, facilitating nucleophilic attack on the sulfonyl group[1].

  • Solution :

    • Switch to the hydrochloride salt form of the reagent[3]. Protonation of the pyridine nitrogen shuts down the nitrogen-assisted hydrolytic pathway[1].

    • Use freshly distilled, anhydrous solvents stored over activated 3Å molecular sieves[2].

Issue 2: Formation of Unexpected Byproducts in Alcohols

  • Symptom : When attempting to synthesize a sulfonamide in the presence of an alcoholic co-solvent, the major product is a sulfonate ester.

  • Causality : Sulfonyl chlorides undergo rapid solvolysis in the presence of nucleophilic solvents like methanol or ethanol[4]. The alkoxy group outcompetes the amine nucleophile.

  • Solution : Strictly avoid nucleophilic solvents. Utilize inert, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)[4].

Issue 3: Gas Evolution and Complete Decomposition

  • Symptom : Bubbling is observed when the solution is left at room temperature, and the active reagent disappears entirely.

  • Causality : Heteroaromatic sulfonyl chlorides can undergo thermal degradation via formal SO 2​ extrusion[1]. This is particularly common if the solution is allowed to warm above 25 °C for extended periods.

  • Solution : Maintain solutions at 0 °C to 4 °C during reactions. Never attempt to concentrate the sulfonyl chloride to dryness at elevated temperatures[4].

Quantitative Data: Stability Profiling

The following table summarizes the relative stability of the compound across different environments to guide your solvent and condition selection.

Table 1: Relative Stability of 4-Ethoxypyridine-3-Sulfonyl Chloride Under Various Conditions [1]

Solvent / ConditionStorage TemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
THF- d8​ (Anhydrous)4 °C> 2 MonthsNone (Stable)
THF- d8​ (Anhydrous)25 °C~ 1-2 WeeksSlow SO 2​ Extrusion
DCM (Trace Moisture)25 °C< 12 HoursNitrogen-Assisted Hydrolysis
Methanol0 °C< 1 HourRapid Solvolysis
Aqueous HCl (1M)25 °C> 24 Hours (as HCl salt)Suppressed Hydrolysis

Note: Data extrapolated from stability trends of β -isomeric pyridine sulfonyl chlorides.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Anhydrous Stock Solutions

Self-Validating Principle: By preparing the solution at low temperatures and verifying the titer via a rapid quench experiment, the researcher ensures the reagent is active before committing valuable amine building blocks.

  • Equipment Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with dry argon (repeat 3 times).

  • Reagent Handling : Inside a nitrogen-filled glovebox, weigh the desired amount of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride salt into the flask[3].

  • Dissolution : Transfer the flask to a fume hood. Inject anhydrous, amine-free DCM (cooled to 0 °C) to achieve a 0.5 M concentration.

  • Validation (Titer Check) : Withdraw a 10 μ L aliquot and immediately quench it into a vial containing 1 mL of a 0.1 M solution of morpholine in MeCN. Analyze by LC-MS. A single peak corresponding to the morpholine sulfonamide confirms reagent integrity.

Protocol 2: Controlled Sulfonamide Synthesis

Self-Validating Principle: Inverse addition (adding the electrophile to the nucleophile) prevents the accumulation of the reactive sulfonyl chloride in the presence of base, minimizing base-catalyzed hydrolysis or sulfene formation[5].

  • Nucleophile Preparation : In a dry flask under argon, dissolve the amine nucleophile (1.0 equiv) and an organic base (e.g., pyridine or N,N-diisopropylethylamine, 2.5 equiv) in anhydrous DCM[4].

  • Cooling : Cool the amine solution to 0 °C using an ice-water bath.

  • Inverse Addition : Using a syringe pump, slowly add the 0.5 M stock solution of 4-ethoxypyridine-3-sulfonyl chloride (1.1 equiv) dropwise over 30 minutes[4].

  • Reaction Monitoring : Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the amine via TLC or LC-MS[4].

  • Quench : Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the base and unreacted sulfonyl chloride, preventing further side reactions during workup[4].

Frequently Asked Questions (FAQs)

Q1: Why does my 4-ethoxypyridine-3-sulfonyl chloride degrade faster when I add triethylamine? A1: Triethylamine is a strong base that can catalyze the hydrolysis of the sulfonyl chloride if trace water is present[5]. Additionally, strong non-nucleophilic bases can sometimes promote elimination pathways. Using pyridine as a base is often preferred as it forms a reactive but relatively stable sulfonylpyridinium intermediate[5].

Q2: Can I store the prepared solution for future use? A2: It is highly discouraged. Even in anhydrous THF or DCM at 4 °C, slow degradation (SO 2​ extrusion or trace hydrolysis) occurs[1]. Always prepare stock solutions immediately before use.

Q3: Is it better to use the free base or the hydrochloride salt of the sulfonyl chloride? A3: The hydrochloride salt is vastly superior for storage and handling. The protonated pyridine ring cannot participate in nitrogen-assisted hydrolysis, making the salt significantly more stable to ambient moisture[1]. You will simply need to add an extra equivalent of base during your amidation reaction to neutralize the HCl.

Sources

Optimization

catalyst selection for 4-ethoxypyridine-3-sulfonyl chloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when working with highly functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when working with highly functionalized heterocyclic building blocks.

Reactions involving 4-ethoxypyridine-3-sulfonyl chloride present a unique set of challenges. The 4-ethoxy group is strongly electron-donating via resonance, which reduces the electrophilicity of the adjacent sulfonyl chloride. Simultaneously, its ortho positioning creates significant steric shielding around the sulfur center. Consequently, standard sulfonylation protocols (e.g., using triethylamine or pyridine solely as acid scavengers) often result in poor conversions, extended reaction times, and competitive hydrolysis.

To overcome this, we must shift from simple Brønsted base scavenging to nucleophilic catalysis . Below is a comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol set for selecting and utilizing the correct catalysts (such as DMAP and NMI) for this specific substrate.

Mechanistic Insight: The Role of Nucleophilic Catalysis

The fundamental mechanism of sulfonylation involves a nucleophilic acyl-type substitution occurring at the electrophilic sulfur atom[1]. When dealing with the sterically hindered 4-ethoxypyridine-3-sulfonyl chloride, the activation energy barrier for direct attack by a weak or bulky amine is prohibitively high.

By introducing a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or N-methylimidazole (NMI) , the catalyst rapidly attacks the sulfonyl chloride, displacing the chloride ion. This generates an N-sulfonyl-4-dimethylaminopyridinium (or imidazolium) intermediate[1]. This intermediate is highly electrophilic and resonance-stabilized, effectively "pushing" the reaction forward when the target amine or alcohol attacks, resulting in an overall effective and regioselective transformation[2].

CatalyticCycle SC 4-Ethoxypyridine-3-sulfonyl chloride (Sterically Hindered) Int Reactive Sulfonyl-Onium Intermediate (Resonance Stabilized) SC->Int + Catalyst - Cl⁻ Cat Nucleophilic Catalyst (DMAP or NMI) Cat->Int Nucleophilic Attack Prod Target Sulfonamide Int->Prod + Nucleophile Nuc Amine/Alcohol Nucleophile Nuc->Prod Byprod Regenerated Catalyst + HCl Prod->Byprod Catalyst Release Byprod->Cat Base Scavenges HCl

Catalytic cycle of DMAP/NMI-mediated sulfonylation overcoming steric hindrance.

Quantitative Catalyst Comparison

Selecting the right catalyst depends entirely on the nucleophile you are coupling. Below is a comparative matrix of common catalysts evaluated against the specific electronic and steric profile of 4-ethoxypyridine-3-sulfonyl chloride.

CatalystNucleophilicitypKa (Conjugate Acid)Steric ProfileRecommended Use Case for 4-Ethoxy-Py-3-SO₂Cl
DMAP Very High9.60ModeratePrimary choice for sterically hindered amines; drives sluggish reactions[3].
NMI High7.05LowExcellent for chemoselective N-sulfonylation; mild conditions[4].
Pyridine Low5.25LowPoor nucleophilic catalyst for this substrate; use only as a solvent/base[2].
DABCO Moderate8.80HighProne to side reactions; not recommended for ortho-substituted sulfonyl chlorides.

Troubleshooting & FAQs

Q: I am attempting to couple 4-ethoxypyridine-3-sulfonyl chloride with a sterically hindered primary amine using triethylamine (TEA) as a base, but my yields are consistently below 20%. How can I improve this? A: The core issue is a high activation energy barrier. The 4-ethoxy group donates electron density via resonance, reducing the electrophilicity of the adjacent 3-sulfonyl chloride, while simultaneously creating steric shielding. Triethylamine is merely a Brønsted base and cannot act as a nucleophilic catalyst due to its own steric bulk. Solution: Switch to a nucleophilic catalysis regime. Introduce 1.1 to 1.5 equivalents of DMAP. DMAP acts as a superior nucleophile, forming an intermediate with a significantly lower energy barrier than that of collidine or pyridine[2]. This intermediate readily undergoes attack by hindered amines, bypassing the steric bottleneck.

Q: My LC-MS shows significant formation of 4-ethoxypyridine-3-sulfonic acid (the hydrolysis product) instead of my desired sulfonamide. What is causing this? A: Sulfonyl-onium intermediates (formed by DMAP or NMI) are extremely sensitive to adventitious water. Because the 4-ethoxy group hinders the approach of your amine, the lifetime of the highly reactive intermediate is extended, giving trace moisture ample time to act as a competing nucleophile. Solution: Ensure strictly anhydrous conditions. Dry your solvent (typically DCM or MeCN) over 3Å molecular sieves. More importantly, alter the order of addition: dissolve the amine and the catalyst first, then add the sulfonyl chloride dropwise at 0 °C. This ensures the reactive intermediate is consumed by the amine immediately upon formation.

Q: I am reacting an amino alcohol with this sulfonyl chloride. How do I ensure chemoselective N-sulfonylation over O-sulfonylation? A: O-sulfonylation is typically a thermodynamically driven process, while N-sulfonylation is kinetically favored. However, strong bases or excess DMAP can push the reaction toward O-sulfonylation. Solution: Utilize N-methylimidazole (NMI) instead of DMAP. NMI acts as both an efficient HCl scavenger and a transient nucleophilic catalyst, forming a highly reactive acyl imidazolium-type intermediate[4]. NMI provides milder activation compared to DMAP and strongly favors the kinetic N-sulfonylation product without requiring cryogenic temperatures.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues (e.g., fuming, color changes) or TLC checkpoints do not align with the description, halt the reaction and verify reagent integrity.

Workflow Step1 1. Preparation Dry DCM, Ar atm Step2 2. Activation Add DMAP/NMI at 0°C Step1->Step2 Step3 3. Coupling Slow Amine Addition Step2->Step3 Step4 4. Quench Aq. NaHCO3 Wash Step3->Step4 Step5 5. Isolation Organic Extraction Step4->Step5

Standard self-validating workflow for nucleophile-catalyzed sulfonylation.

Protocol A: DMAP-Catalyzed Sulfonylation of Hindered Amines[5]

Best for: Secondary amines, anilines, and sterically demanding primary amines.

  • Preparation: Flame-dry a round-bottom flask under argon. Add your hindered amine (1.0 equiv) and DMAP (1.2 equiv) to anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures stabilize the transient N-sulfonylpyridinium intermediate and suppress side reactions.

  • Activation/Coupling: Dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Validation Checkpoint: The solution may turn slightly yellow upon the formation of the DMAP-complex. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Check by TLC/LC-MS after 2 hours. The highly nucleophilic nature of DMAP should drive the reaction to >95% conversion[3].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: NMI-Catalyzed Chemoselective Sulfonylation[4]

Best for: Amino alcohols, sensitive substrates, and preventing bis-sulfonylation.

  • Preparation: In a dry flask under argon, dissolve the amine/amino alcohol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Catalyst Addition: Add N-methylimidazole (NMI) (2.5 equiv). Causality: NMI serves a dual role here—1.0 equiv acts as the nucleophilic catalyst, while the remaining 1.5 equiv acts as the HCl scavenger, eliminating the need for auxiliary bases like TEA[4].

  • Coupling: Add 4-ethoxypyridine-3-sulfonyl chloride (1.05 equiv) in one portion at room temperature.

  • Validation Checkpoint: Because NMI activation is exceptionally mild, the reaction will not exotherm violently. Stir at room temperature for 3–4 hours.

  • Workup: Remove MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with 0.1 M HCl (to remove excess NMI), saturated NaHCO₃, and brine. Dry and concentrate.

Sources

Troubleshooting

impact of base selection on sulfonylation with 4-ethoxypyridine-3-sulfonyl chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for sulfonylation reactions utilizing 4-ethoxypyridine-3-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for sulfonylation reactions utilizing 4-ethoxypyridine-3-sulfonyl chloride. Here, you will find troubleshooting advice and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in sulfonylation reactions with 4-ethoxypyridine-3-sulfonyl chloride?

A1: In the sulfonylation of an amine with 4-ethoxypyridine-3-sulfonyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl).[1] The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it is formed.[1] This is crucial because if left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Q2: How does the 4-ethoxy group on the pyridine ring influence the reactivity of the sulfonyl chloride?

A2: The 4-ethoxy group is an electron-donating group. Through resonance, it increases the electron density on the pyridine ring. This electronic effect can influence the reactivity of the 3-sulfonyl chloride group. While electron-donating groups on the ring can sometimes slightly decrease the electrophilicity of the sulfonyl group, the overall high reactivity of sulfonyl chlorides generally ensures that the reaction with amines proceeds efficiently. The increased electron density on the pyridine ring can also affect the pKa of the corresponding sulfonamide product.

Q3: Can I use pyridine as both the base and the solvent for my reaction?

A3: Yes, using pyridine as both a base and a solvent is a common practice in sulfonylation reactions.[1] Pyridine's moderate basicity (pKa of the pyridinium ion is approximately 5.2) is sufficient to neutralize the generated HCl without causing significant side reactions.[1] However, it's important to be aware that at elevated temperatures or with prolonged reaction times, pyridine can sometimes lead to the formation of chlorinated byproducts.[2]

Q4: What is di-sulfonylation, and how can I prevent it when using a primary amine?

A4: Di-sulfonylation is a potential side reaction when a primary amine reacts with two equivalents of the sulfonyl chloride. This results in the formation of a di-sulfonylated product, R-N(SO₂R')₂. To minimize this, it is recommended to use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or even a slight excess of the amine.[3] Slow, dropwise addition of the sulfonyl chloride to the amine solution at a controlled, low temperature (e.g., 0 °C) is also a crucial preventative measure.[3]

Q5: When should I consider using a catalytic amount of 4-Dimethylaminopyridine (DMAP)?

A5: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation reactions, particularly when dealing with sterically hindered amines or less reactive sulfonyl chlorides.[4][5] DMAP functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine.[4] If your reaction is sluggish, even with a standard base, adding a catalytic amount of DMAP (typically 1-10 mol%) can be beneficial.

Troubleshooting Guide

This section provides solutions to common problems encountered during sulfonylation with 4-ethoxypyridine-3-sulfonyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: The 4-ethoxypyridine-3-sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[3][6] 2. Insufficiently Basic Conditions: The chosen base may be too weak to effectively neutralize the generated HCl, leading to protonation of the starting amine. 3. Low Reactivity of the Amine: The amine substrate may be sterically hindered or electronically deactivated.1. Use a fresh batch of the sulfonyl chloride or purify the existing material. Always store sulfonyl chlorides under an inert atmosphere and away from moisture.[3] 2. Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Refer to the base selection table below for pKa values. 3. Increase the reaction temperature and/or add a catalytic amount of DMAP to accelerate the reaction.[4][5]
Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) 1. Incorrect Stoichiometry: An excess of the sulfonyl chloride was used relative to the primary amine. 2. Rapid Addition of Sulfonyl Chloride: Adding the sulfonyl chloride too quickly can create localized high concentrations, favoring di-sulfonylation.1. Carefully control the stoichiometry, using a 1:1 or slight excess of the amine.[3] 2. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3]
Formation of a Polar Byproduct (Sulfonic Acid) 1. Water in the Reaction: The presence of water in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[6]1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction.[6]
Reaction is Sluggish or Stalls 1. Steric Hindrance: Either the amine or the sulfonyl chloride (or both) are sterically bulky, slowing down the reaction rate. 2. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.1. Add a catalytic amount of DMAP to facilitate the reaction via a more reactive intermediate.[4] 2. Gradually increase the reaction temperature while monitoring the progress by TLC.
Difficult Purification 1. Residual Pyridine: If pyridine is used as the base/solvent, it can be challenging to remove completely. 2. Formation of Emulsions During Workup: This can lead to product loss.[6]1. After the reaction, perform an acidic workup (e.g., with 1M HCl) to protonate the pyridine and extract it into the aqueous layer. 2. If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it.[6]

The Critical Role of Base Selection: A Comparative Overview

The choice of base is paramount for a successful sulfonylation reaction. The ideal base should be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions. Below is a comparison of commonly used bases.

Base pKa of Conjugate Acid Key Characteristics & Recommendations
Pyridine ~5.2[1]Moderately basic; can also act as a nucleophilic catalyst and solvent.[1] Good starting point for many reactions. Can sometimes lead to chlorinated byproducts at higher temperatures.[2]
Triethylamine (TEA) ~10.75[7]Stronger, non-nucleophilic base. Commonly used to drive reactions to completion, but its higher basicity can sometimes promote side reactions like di-sulfonylation if not carefully controlled.[8]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ~10.9[7]A sterically hindered, non-nucleophilic base. Its bulkiness prevents it from participating in nucleophilic side reactions, making it a good choice for sensitive substrates.[7]
4-Dimethylaminopyridine (DMAP) ~9.61[9]Primarily used as a nucleophilic catalyst in small quantities alongside a stoichiometric base like TEA or pyridine.[4] It is highly effective at accelerating sluggish reactions.[5]

Visualizing the Reaction and Catalytic Cycle

General Sulfonylation Mechanism

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. The base then neutralizes the generated HCl.

G Amine R-NH₂ (Amine) Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (4-Ethoxypyridine-3-sulfonyl chloride) SulfonylChloride->Intermediate Sulfonamide Ar-SO₂-NHR (Product) Intermediate->Sulfonamide -Cl⁻ HCl HCl Base Base ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase + HCl

Caption: General mechanism of sulfonylation.

DMAP Catalytic Cycle

When DMAP is used, it forms a highly reactive intermediate with the sulfonyl chloride, which is then attacked by the amine.

G cluster_cycle DMAP Catalytic Cycle DMAP DMAP ReactiveIntermediate [Ar-SO₂-DMAP]⁺Cl⁻ DMAP->ReactiveIntermediate + Ar-SO₂Cl SulfonylChloride Ar-SO₂Cl Sulfonamide Ar-SO₂-NHR ReactiveIntermediate->Sulfonamide + R-NH₂ Amine R-NH₂ Sulfonamide->DMAP - HCl, - Product

Caption: DMAP catalytic cycle in sulfonylation.

Experimental Protocols

Protocol 1: General Sulfonylation of a Primary Amine with Pyridine as Base

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol).

  • Dissolve the amine in anhydrous pyridine (5-10 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.05 mmol) in a minimal amount of anhydrous pyridine.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. Acidify with 1M HCl to dissolve the pyridine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine

This protocol is adapted for less reactive or sterically hindered amines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the hindered amine (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of DMAP (0.1 mmol).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Cool the mixture to 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.1 mmol) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Follow steps 7-11 from Protocol 1 for work-up, extraction, and purification.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Wen, J., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 502, 119337.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
  • BenchChem. (2025). 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis.
  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-8. [Link]

  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Wang, P., et al. (2022). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications. [Link]

  • BenchChem. (2025).
  • Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • BenchChem. (2025).
  • Friedrich, M., & Manolikakes, G. (2022). Influence of base and solvent on the regioselective sulfonylation of pyridine. ResearchGate. [Link]

  • CN106432243A - Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915.
  • CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Poole, K. L., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Poole, K. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

  • Crews, C. M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. [Link]

  • Gemoets, H. P. L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]

  • BenchChem. (2025).
  • Deady, L. W., et al. (1973). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • BDMAEE. (2025). applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Link]

  • BenchChem. (2025). Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Breher, F. (2019). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Universität Freiburg. [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Gemoets, H. P. L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Gingerich, T. R., et al. (1991). Effects of pH on the Accumulation of Sulfonamides by Fish. PubMed. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • ResearchGate. (2021). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

  • Knez, D., et al. (2021). Heteroaryl sulfonamide synthesis: Scope and limitations. Rsc.org. [Link]

  • ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

Sources

Optimization

Technical Support Center: Analytical Monitoring of 4-Ethoxypyridine-3-Sulfonyl Chloride Reactions

Welcome to the Technical Support Center for the analytical monitoring of 4-ethoxypyridine-3-sulfonyl chloride. This highly reactive electrophile is a critical building block in pharmaceutical synthesis (e.g., for sildena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of 4-ethoxypyridine-3-sulfonyl chloride. This highly reactive electrophile is a critical building block in pharmaceutical synthesis (e.g., for sildenafil analogs and novel sulfonamides). However, its inherent moisture sensitivity and reactivity present significant challenges for standard analytical workflows. This guide provides field-proven, self-validating methodologies to ensure high-fidelity reaction monitoring.

Section 1: Core Methodologies & Workflows

Q1: Why does my LC-MS analysis consistently show high levels of sulfonic acid, even when my reaction is strictly anhydrous?

Expert Insight: This is the most common artifact in sulfonyl chloride analysis. 4-ethoxypyridine-3-sulfonyl chloride is highly susceptible to nucleophilic attack by water. When a reaction aliquot is injected directly into a standard Reverse-Phase LC-MS system, the aqueous mobile phase (typically water/acetonitrile with formic acid) causes rapid on-column hydrolysis[1]. This converts the unreacted sulfonyl chloride into 4-ethoxypyridine-3-sulfonic acid and hydrochloric acid[2]. Consequently, the chromatogram misrepresents the reaction's progress, showing degradation that actually occurred during the analysis, not in the reactor.

The Solution: You must perform a pre-column derivatization step. By intentionally reacting the aliquot with an excess of a secondary or primary amine (e.g., benzylamine) prior to injection, you convert the transient sulfonyl chloride into a stable sulfonamide[3]. This not only halts hydrolysis but also introduces a strong UV chromophore for improved Diode Array Detector (DAD) sensitivity[4].

G SC 4-Ethoxypyridine-3- sulfonyl chloride SA 4-Ethoxypyridine-3- sulfonic acid SC->SA On-Column Hydrolysis HCl HCl SC->HCl Byproduct H2O H2O (Mobile Phase) H2O->SA

On-column hydrolysis pathway of 4-ethoxypyridine-3-sulfonyl chloride into sulfonic acid.

Q2: How do I implement a self-validating protocol to differentiate between true reaction failure and analytical artifacts?

Expert Insight: A robust analytical protocol must be self-validating. To prove that the sulfonic acid observed is from the reaction and not the workup, use a "Split-Quench" methodology.

Step-by-Step Methodology: Split-Quench Pre-Column Derivatization

  • Sampling: Withdraw a 50 µL aliquot from the active reaction mixture using a dry, gas-tight syringe.

  • Splitting: Immediately split the sample into two 25 µL portions in separate 1.5 mL HPLC vials.

  • Quench A (Derivatization): To Vial A, add 500 µL of a quench solution containing 100 mM Benzylamine in anhydrous Acetonitrile[5]. Causality: Benzylamine rapidly outcompetes water, forming a stable benzyl-sulfonamide derivative that survives LC-MS conditions[3].

  • Quench B (Esterification): To Vial B, add 500 µL of anhydrous Methanol containing 1% Triethylamine. Causality: This forms the methyl sulfonate ester. If both Vial A and Vial B show high levels of sulfonic acid, the hydrolysis occurred in the reactor. If only the raw reaction mixture shows sulfonic acid but the quenched vials show the respective derivatives, the reaction is healthy, and the previous analyses were artifacts.

  • Incubation: Vortex both vials and incubate at room temperature for 5 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial prior to injection[4].

G A 50 µL Reaction Aliquot B Split Sample (Self-Validation) A->B C1 Vial A: Benzylamine in ACN (Forms Sulfonamide) B->C1 Pathway A C2 Vial B: Anhydrous MeOH (Forms Methyl Ester) B->C2 Pathway B D RP-HPLC / LC-MS Analysis (Aqueous Mobile Phase) C1->D C2->D E Compare Chromatograms: True Hydrolysis vs Artifact D->E

Self-validating split-quench workflow to prevent sulfonyl chloride analytical artifacts.

Section 2: Data Interpretation & Instrumental Parameters

Q3: What are the optimal LC-MS conditions for monitoring the derivatized reaction mixture?

Expert Insight: Once derivatized, the stability of the compound allows for standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The ethoxypyridine ring ionizes exceptionally well in positive mode[M+H]+.

Table 1: Recommended LC-MS/MS Parameters for Benzylamine-Derivatized Samples

ParameterSpecification / SettingRationale
Column C18 or C8 Reverse-Phase (e.g., 100 x 4.6 mm, 3 µm)Provides optimal retention for polar pyridine derivatives[4],[3].
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterPromotes positive ion formation (ESI+) for the pyridine nitrogen[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp peak elution and compatibility with MS[4].
Gradient 5% B to 90% B over 10 minutesResolves the highly polar sulfonic acid from the lipophilic sulfonamide[4].
Flow Rate 0.8 - 1.0 mL/minStandard for 4.6 mm ID columns; split post-column for MS[4].
Detection (UV) 220 nm and 254 nmCaptures the aromatic chromophores of both the pyridine and benzylamine[4].
Detection (MS) ESI Positive Mode, MRM or ScanIdentifies the [M+H]+ of the derivatized product[3].

Section 3: Troubleshooting Guide

Q4: I am observing multiple peaks with identical m/z values in my LC-MS chromatogram. What is happening?

Expert Insight: If you are monitoring the reaction of 4-ethoxypyridine-3-sulfonyl chloride with a complex primary amine, the formation of multiple peaks with the same mass often indicates the presence of rotamers or regioisomers. However, if this occurs during the derivatization check, it is likely due to the use of a primary amine (like benzylamine) which can sometimes form bis-sulfonylated products if the stoichiometry is poorly controlled.

Resolution: Always use a large molar excess (e.g., 10-50 equivalents) of the derivatizing amine to ensure pseudo-first-order kinetics and drive the reaction exclusively to the mono-sulfonamide[5]. Alternatively, switch the quench reagent to a secondary amine like diethylamine, which physically cannot undergo bis-sulfonylation due to the lack of a second N-H proton.

Table 2: Troubleshooting Matrix for Sulfonylation Reaction Monitoring

SymptomPotential CauseCorrective Action
Low Product Yield + High Sulfonic Acid Atmospheric moisture entering the reactor.Assemble apparatus under positive dry nitrogen pressure; use rigorously anhydrous solvents[1].
Brown/Black Discoloration Thermal or radical-mediated decomposition of the sulfonyl chloride.Lower reaction temperature (< 30 °C); consider adding a radical inhibitor[1].
No UV Peak for Starting Material 4-ethoxypyridine lacks a strong enough chromophore for trace detection.Rely on the pre-column derivatization with a UV-active amine (e.g., benzylamine)[4],[3].
Inconsistent Retention Times pH fluctuations in the mobile phase affecting the pyridine nitrogen.Ensure mobile phase buffers (e.g., Formic Acid) are freshly prepared and accurately measured.

References

  • Sulfuryl chloride CAS N°: 7791-25-5 Source: OECD SIDS URL:[Link]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: 4-Ethoxypyridine-3-Sulfonyl Chloride vs. Traditional Sulfonylating Agents

Executive Summary In modern medicinal chemistry and drug development, the selection of a sulfonylating agent dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the selection of a sulfonylating agent dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final active pharmaceutical ingredient (API). While traditional agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain workhorses in the laboratory, the demand for novel chemical space and optimized pharmacokinetic profiles has driven the adoption of heteroaromatic sulfonyl chlorides.

This guide objectively evaluates 4-ethoxypyridine-3-sulfonyl chloride (CAS: 1803587-04-3)[1], comparing its performance, electronic properties, and handling requirements against standard alternatives. By understanding the causality behind its reactivity, researchers can effectively leverage this advanced building block to synthesize highly soluble, hydrogen-bond-rich sulfonamides.

Mechanistic & Electronic Profiling

The reactivity of sulfonyl chlorides is fundamentally governed by the electronic nature of the attached substituent. 4-Ethoxypyridine-3-sulfonyl chloride operates on a highly specific "push-pull" electronic system:

  • The "Pull" (Pyridine Ring): The strongly electron-withdrawing nature of the pyridine nitrogen (-I and -M effects) increases the electrophilicity of the sulfonyl sulfur compared to a standard benzenesulfonyl group. This makes the reagent highly reactive toward amines, facilitating rapid sulfonamide bond formation[2].

  • The "Push" (4-Ethoxy Group): Unsubstituted pyridine-3-sulfonyl chloride is notoriously unstable and prone to rapid hydrolysis[3]. The introduction of an ethoxy group at the 4-position (ortho to the sulfonyl group) provides strong electron donation via resonance (+M effect). This stabilizes the sulfonyl chloride, significantly reducing the rate of competitive hydrolysis while maintaining excellent synthetic reactivity.

Furthermore, incorporating the 4-ethoxypyridyl moiety into a drug candidate introduces a basic nitrogen and an oxygen hydrogen-bond acceptor. Unlike highly lipophilic tosylates, this structural motif can dramatically improve the aqueous solubility and target-binding affinity of the resulting API[4].

ElectronicEffects A Pyridine Ring (-I, -M Effect) B Increased Electrophilicity A->B E 4-Ethoxypyridine-3- sulfonyl chloride B->E C 4-Ethoxy Group (+M Effect) D Stabilization vs. Hydrolysis C->D D->E F Optimal Sulfonylating Agent E->F

Electronic push-pull mechanism of 4-ethoxypyridine-3-sulfonyl chloride.

Comparative Performance Data

To make informed reagent selections, researchers must weigh reactivity against stability and steric hindrance. The table below summarizes the comparative performance of 4-ethoxypyridine-3-sulfonyl chloride against traditional agents.

ReagentReactivity (Electrophilicity)Stability to HydrolysisSteric HindranceMedChem Utility (Solubility/H-Bonding)
4-Ethoxypyridine-3-sulfonyl chloride High (Pyridine -I effect)Moderate (+M from ethoxy stabilizes)Moderate (ortho-ethoxy group)High (Basic N, H-bond acceptor, improved aqueous solubility)
p-Toluenesulfonyl chloride (TsCl) ModerateHigh (Highly stable, crystalline solid)High (Bulky p-tolyl group)Low (Highly lipophilic, flat phenyl ring)
Methanesulfonyl chloride (MsCl) Very HighLow (Hydrolyzes rapidly upon exposure)Low (Small methyl group)Moderate (Reduces lipophilicity, lacks aromatic interactions)
Pyridine-3-sulfonyl chloride Very HighVery Low (Highly prone to rapid hydrolysis)Low (Unsubstituted ortho positions)High (Basic N, but difficult to handle synthetically)

Experimental Workflows: Sulfonamide Synthesis

The following protocols outline the synthesis of a generic secondary sulfonamide, highlighting the procedural differences and the causality behind each step when using 4-ethoxypyridine-3-sulfonyl chloride versus TsCl.

Protocol A: Sulfonylation with 4-Ethoxypyridine-3-Sulfonyl Chloride (4-EPSCl)

Due to its heteroaromatic nature, 4-EPSCl requires strict temperature control to prevent hydrolysis, even with the stabilizing ethoxy group.

  • Preparation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are critical as the highly electrophilic heteroaromatic sulfonyl chloride will react with trace water, forming an unreactive sulfonic acid byproduct[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv).

    • Causality: The base scavenges the HCl byproduct, preventing the amine substrate from precipitating as an unreactive hydrochloride salt. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Cooling: Cool the reaction mixture strictly to 0°C using an ice bath.

  • Reagent Addition: Dissolve 4-EPSCl (1.1 equiv) in a minimal amount of anhydrous DCM and add dropwise to the reaction mixture.

    • Causality: Dropwise addition at 0°C controls the highly exothermic nucleophilic acyl substitution, minimizing side reactions and thermal degradation of the sulfonyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

    • Causality: Unlike TsCl workups, washing with strong acids (like 1N HCl) must be avoided . The basic pyridine nitrogen on the newly formed product will protonate, causing your desired sulfonamide to partition into the aqueous waste layer.

Protocol B: Traditional Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
  • Preparation: Dissolve the amine (1.0 equiv) in DCM or THF. (Strict anhydrous conditions are less critical due to TsCl's stability).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv).

  • Reagent Addition: Add TsCl (1.1 equiv) in one portion at room temperature.

    • Causality: TsCl is highly stable and crystalline; it does not require dropwise addition or strict 0°C cooling for most standard aliphatic amines.

  • Workup: Quench with water. Wash the organic layer with 1N HCl to remove excess amine and TEA, followed by brine.

    • Causality: The highly lipophilic, non-basic tosyl sulfonamide remains exclusively in the organic layer during acidic washes, making purification trivial.

Workflow Step1 1. Amine + Base in Anhydrous DCM (Cool to 0°C) Step2 2. Dropwise Addition of 4-EPSCl (Controls Exotherm) Step1->Step2 Step3 3. Warm to RT & Stir 2-4 hrs (Nucleophilic Acyl Substitution) Step2->Step3 Step4 4. Quench with NaHCO3 (aq) (Avoid strong acids) Step3->Step4 Step5 5. Extract & Dry (Na2SO4) Step4->Step5 Step6 6. Purify via Column Chromatography (Isolate Sulfonamide) Step5->Step6

Step-by-step experimental workflow for sulfonamide synthesis using 4-EPSCl.

Conclusion

While TsCl remains the standard for routine, bulk sulfonylations, 4-ethoxypyridine-3-sulfonyl chloride offers a sophisticated alternative for drug development professionals. By leveraging its push-pull electronic profile, chemists can achieve high reactivity while installing a pharmacologically favorable, highly soluble, and hydrogen-bond-rich moiety. Careful attention to anhydrous conditions and pH-sensitive workups ensures high yields and exceptional purity.

References

  • [4] PubChemLite. 4-ethoxypyridine-3-sulfonyl chloride hydrochloride (C7H8ClNO3S). uni.lu. 4

  • [1] Sigma-Aldrich. 4-ethoxypyridine-3-sulfonyl chloride | 1803587-04-3. sigmaaldrich.com.1

  • [2] ChemicalBook. pyridine-3-sulfonyl chloride synthesis. chemicalbook.com. 2

  • [3] Rasayan Journal. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. rasayanjournal.co.in. 3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxypyridine-3-sulfonamides as Carbonic Anhydrase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-ethoxypyridine-3-sulfonamide scaffold, a promising class of molecules for the targeted inhibition of carbonic anhydrases (C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-ethoxypyridine-3-sulfonamide scaffold, a promising class of molecules for the targeted inhibition of carbonic anhydrases (CAs), particularly the cancer-associated isoforms. We will explore the causal relationships behind structural modifications and their effects on inhibitory potency and selectivity, compare their performance with established inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Pyridine-3-sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While ubiquitous in the human body, certain isoforms, such as hCA IX and hCA XII, are overexpressed in various tumors and are associated with cancer progression and resistance to therapy, making them compelling targets for anticancer drug development.[2]

The sulfonamide functional group is a well-established zinc-binding group that is characteristic of a major class of carbonic anhydrase inhibitors.[3][4] The deprotonated sulfonamide (SO2NH−) coordinates directly with the Zn(II) ion in the enzyme's active site, disrupting its catalytic activity.[3] The pyridine-3-sulfonamide scaffold has emerged as a particularly interesting framework for developing potent and selective CA inhibitors.[5] This guide focuses specifically on the 4-ethoxypyridine-3-sulfonamide series, dissecting how its structural components contribute to its biological activity.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of the 4-ethoxypyridine-3-sulfonamide scaffold is a direct consequence of the interplay between its core components: the pyridine ring, the sulfonamide group, the 4-ethoxy substituent, and additional modifications.

2.1 The Essential Role of the Sulfonamide Group

The sulfonamide moiety is the cornerstone of the inhibitory activity of this class of compounds. It acts as the primary anchor to the catalytic zinc ion within the active site of carbonic anhydrases.[3][6] Modifications to this group, such as N-substitution, can significantly impact the compound's pKa, which in turn affects its binding affinity and overall inhibitory potency.[6] While mono-substitution on the sulfonamide nitrogen can be beneficial, di-substitution generally leads to a loss of activity.[6]

2.2 The Pyridine Ring as a Versatile Scaffold

The pyridine ring serves as a versatile scaffold that can be modified to enhance potency and introduce selectivity against different CA isoforms. Its nitrogen atom can participate in hydrogen bonding interactions within the active site, further stabilizing the enzyme-inhibitor complex.

2.3 The Influence of the 4-Ethoxy Group and Analogs

The substituent at the 4-position of the pyridine ring plays a critical role in determining the selectivity of these inhibitors. The ethoxy group, along with other alkoxy substituents, can be readily introduced via nucleophilic substitution of a 4-chloropyridine precursor.[7] The nature of this substituent influences how the inhibitor interacts with the hydrophilic and lipophilic regions of the CA active site.[2][3]

  • Impact on Selectivity: By extending into different regions of the active site, variations at the 4-position can confer selectivity for specific CA isoforms. For instance, bulky or extended substituents at this position can be tailored to exploit differences in the active site topographies of hCA IX and hCA XII versus the ubiquitous cytosolic isoforms hCA I and II.[2][3]

2.4 "Click Tailing" and Further Modifications

Recent advancements have utilized "click" chemistry to introduce a wide variety of "tails" at the 4-position of the pyridine-3-sulfonamide core.[2][3] This strategy has proven effective in generating compounds with nanomolar activity and significant selectivity for the cancer-associated isoforms hCA IX and hCA XII.[2]

Logical Relationship of SAR

SAR_Logic Scaffold 4-Ethoxypyridine-3-sulfonamide Core Sulfonamide Sulfonamide Group (SO2NH2) Scaffold->Sulfonamide contains Pyridine Pyridine Ring Scaffold->Pyridine contains Ethoxy 4-Ethoxy Group (-OCH2CH3) Scaffold->Ethoxy contains Activity Biological Activity (CA Inhibition) Sulfonamide->Activity  Crucial for  Zinc Binding Pyridine->Activity  Scaffold for  Modifications Selectivity Isoform Selectivity (e.g., hCA IX vs hCA II) Ethoxy->Selectivity  Key Determinant of

Caption: Core SAR components of 4-ethoxypyridine-3-sulfonamides.

Comparative Analysis with Alternative Carbonic Anhydrase Inhibitors

To contextualize the performance of the 4-ethoxypyridine-3-sulfonamide class, we compare their inhibitory activity against the clinically used sulfonamide, Acetazolamide (AAZ), and other relevant pyridine-based inhibitors.

Compound ClassTarget IsoformKI (nM)Selectivity ProfileReference
Acetazolamide (AAZ) hCA I250Broad-spectrum inhibitor[1]
hCA II12.1[1]
hCA IX25.8[1]
hCA XII5.7[1]
4-Substituted Pyridine-3-sulfonamides hCA II271Can be highly selective for hCA IX/XII[3]
hCA IX137Up to 5.9-fold selective for hCA IX over hCA II[3]
hCA XII91Up to 23.3-fold selectivity between hCA IX and hCA XII[3]
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I58.8 - 8010Varies with substitution[1]
hCA II5.6 - 7329[1]
hCA IX79.6 - 907.5[1]
hCA XII34.5 - 713.6[1]

As the data indicates, while Acetazolamide is a potent inhibitor, it lacks selectivity. The 4-substituted pyridine-3-sulfonamides, including the ethoxy derivatives, demonstrate the potential for achieving high potency coupled with desirable selectivity for the cancer-related isoforms.[3]

Experimental Protocols

4.1 General Synthesis of 4-Alkoxypyridine-3-sulfonamides

A common route for the synthesis of 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with the desired alcohol in a suitable solvent like DMSO in the presence of a base such as powdered NaOH.[7] The resulting 4-alkoxypyridine can then be subjected to sulfonation to yield the final product.

Step 1: Synthesis of 4-Ethoxypyridine

  • To a solution of 4-chloropyridine hydrochloride in ethanol, add sodium ethoxide.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-ethoxypyridine.

Step 2: Sulfonation of 4-Ethoxypyridine

  • Cool a solution of chlorosulfonic acid in an appropriate solvent (e.g., chloroform) to 0°C.

  • Add 4-ethoxypyridine dropwise to the cooled solution while maintaining the temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting sulfonyl chloride.

Step 3: Amination of the Sulfonyl Chloride

  • Dissolve the 4-ethoxypyridine-3-sulfonyl chloride in a suitable solvent.

  • Bubble ammonia gas through the solution or add aqueous ammonia.

  • Stir the reaction mixture until the reaction is complete.

  • Isolate the crude product by filtration or extraction.

  • Purify the final product, 4-ethoxypyridine-3-sulfonamide, by recrystallization or column chromatography.

Synthetic Workflow

Synthesis_Workflow Start 4-Chloropyridine HCl + Ethanol Step1 Nucleophilic Substitution (NaOEt, Reflux) Start->Step1 Intermediate1 4-Ethoxypyridine Step1->Intermediate1 Step2 Sulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 4-Ethoxypyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Amination (Ammonia) Intermediate2->Step3 Product 4-Ethoxypyridine-3-sulfonamide Step3->Product

Caption: General synthetic scheme for 4-ethoxypyridine-3-sulfonamide.

4.2 Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO2 hydrase assay.[1]

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and the test compounds in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a co-solvent like DMSO.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator. The initial rates of the reaction are determined from the slope of the absorbance change.

  • IC50 and Ki Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 4-ethoxypyridine-3-sulfonamide scaffold represents a valuable starting point for the development of potent and selective carbonic anhydrase inhibitors. The key to unlocking their full therapeutic potential lies in the strategic modification of the 4-position substituent to optimize interactions with the active sites of target isoforms, particularly the cancer-related hCA IX and hCA XII. Future research should focus on expanding the diversity of substituents at this position, guided by molecular modeling and a deeper understanding of the structural nuances of the different CA isoforms. Such efforts could lead to the discovery of next-generation CA inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Sadawarte, G., Jagatap, S., Patil, M., Jagrut, V., & Rajput, J. D. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Angeli, A., Guler, O. O., Marmol, A. D., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Sławiński, J., & Szafrański, K. (2014). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. Molecules, 19(7), 9545-9556. [Link]

  • Angapelly, S., Ramavath, P., Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1188. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 849-852. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • El-Sayed, M. A., El-henawy, A. A., & El-Sattar, N. E. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25987–25999. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Kumar, V., Singh, S., & Singh, J. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 13(9), 1111-1122. [Link]

  • Sadawarte, G., Jagatap, S., Patil, M., Jagrut, V., & Rajput, J. D. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Sadawarte, G., Jagatap, S., Patil, M., Jagrut, V., & Rajput, J. D. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Al-Warhi, T., Al-Rashood, S. T., & Al-Omair, M. A. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1699-1712. [Link]

  • Revesz, L., Blum, E., Di Padova, F. E., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]

  • Revesz, L., Blum, E., Di Padova, F. E., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]

  • Anizan, S., Hall, L., & Spedding, M. (1993). New Alkoxypyridine-sulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. European Journal of Medicinal Chemistry, 28(1), 59-67. [Link]

  • Natarajan, S. R., Wisnoski, D. D., Thompson, J. E., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404. [Link]

  • Angeli, A., Guler, O. O., Marmol, A. D., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Riaz, S., Khan, I. U., Bajda, M., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 63, 64-71. [Link]

  • Angeli, A., Guler, O. O., Marmol, A. D., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Pharmaceuticals, 15(3), 316. [Link]

  • Revesz, L., Blum, E., Di Padova, F. E., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]

  • Angeli, A., Berrino, E., & Cadoni, R. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. International Journal of Molecular Sciences, 22(18), 9785. [Link]

  • Pharma Tech. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Rios, M. Y., & Paoli, P. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6701. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. ARKIVOC, 2018(7), 225-235. [Link]

  • Colletti, S. L., Frie, J. L., Dixon, E. C., et al. (2003). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Journal of Medicinal Chemistry, 46(1), 25-33. [Link]

  • Ahir, V. M., & Jilariya, K. J. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL SULFONAMIDES DERIVATIVES OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE AND ITS ANTIMICROBIAL ACTIVITY. International Journal of Novel Research and Development, 10(1), d139-d145. [Link]

Sources

Validation

Kinetic Profiling of Sulfonyl Chlorides: A Comparative Guide to Reactivity and Selection

For researchers, scientists, and drug development professionals, selecting the optimal sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. While reagents like p-toluenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, selecting the optimal sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous in organic synthesis, the nuanced kinetic differences between aliphatic, baseline aromatic, and electron-deficient aromatic sulfonyl chlorides dictate reaction yields, chemoselectivity, and byproduct profiles.

This guide objectively compares the kinetic profiles of various sulfonyl chlorides, providing the mechanistic causality and experimental frameworks necessary to optimize your synthetic workflows.

Mechanistic Causality: Electronics, Sterics, and the Sulfur Electrophilic Center

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of its sulfur atom and the steric environment surrounding it. The sulfonylation of an amine or alcohol proceeds via a nucleophilic substitution at the sulfur center, leading to the displacement of the chloride leaving group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on an aryl ring (e.g., -NO₂, -Cl) withdraw electron density from the sulfur atom via inductive and resonance effects. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), significantly increasing the electrophilicity of the sulfur and accelerating the rate of nucleophilic attack[1]. Conversely, electron-donating groups (EDGs) push electron density toward the sulfur, raising the LUMO energy and decreasing reactivity.

  • Steric and Resonance Factors: Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides. This is due to reduced steric hindrance around the sulfur center and the absence of resonance stabilization of the S-Cl bond that naturally occurs in aromatic systems[1].

Comparative Kinetic Profiles

Understanding the inherent reactivity of different classes of sulfonyl chlorides allows chemists to tailor their reagent choice to the specific nucleophilicity of their substrate.

  • Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl exhibits exceptionally fast reaction kinetics. The lack of a bulky aromatic ring minimizes steric clashes during the transition state, making it the premier choice for reacting with sterically hindered or weakly nucleophilic substrates[1].

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is the industry standard for baseline aromatic sulfonylation. The electron-donating para-methyl group slightly deactivates the sulfur center, resulting in slower, more controlled reaction kinetics[2]. This slower rate is highly advantageous when chemoselectivity is required (e.g., selective N-sulfonylation of an amine in the presence of competing hydroxyl groups).

  • Electron-Deficient Arylsulfonyl Chlorides (e.g., p-Nitrobenzenesulfonyl Chloride, 2,4-Dichlorobenzenesulfonyl Chloride): The introduction of strong EWGs dramatically accelerates the reaction. For instance, 2,4-dichlorobenzenesulfonyl chloride is surpassed in reactivity among common agents only by MsCl[1]. The p-nitro derivative (NsCl) is similarly activated, making these reagents perfect for sluggish nucleophiles, though they demand strictly anhydrous conditions to prevent rapid hydrolysis.

Quantitative Kinetic Data

To objectively compare the inherent reactivity of these electrophiles, we can examine their solvolysis/hydrolysis rates. The table below summarizes the rate coefficients ( k ) and activation parameters for the neutral hydrolysis of substituted benzenesulfonyl chlorides in water at 25°C. The data clearly illustrates the causality between substituent electronic properties and reaction velocity[2].

Substituent (on PhSO₂Cl)Rate Coefficient ( k ) at 25°C (s⁻¹)Relative Rate vs. H ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
p-NO₂ (Strong EWG) 3.30×10−3 7.3316.3-15.4
m-NO₂ (Strong EWG) 2.50×10−3 5.5616.5-15.3
p-F (Weak EWG) 5.80×10−4 1.2917.5-14.9
H (Baseline Aromatic) 4.50×10−4 1.0017.8-14.7
p-CH₃ (TsCl, EDG) 2.20×10−4 0.4918.4-14.4
p-OCH₃ (Strong EDG) 1.40×10−4 0.3118.8-14.2

Data demonstrates that electron-withdrawing groups lower the activation enthalpy ( ΔH‡ ), directly accelerating the reaction rate[2].

Experimental Methodology: Kinetic Profiling via HPLC Aliquot Monitoring

To empirically determine the reaction kinetics of a specific sulfonyl chloride with a target amine, a self-validating discrete sampling protocol is required. This method relies on chemical quenching to instantly halt the reaction, providing an accurate snapshot of the conversion at exact time points[3].

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of the target amine (e.g., benzylamine) and a 50 mM solution of an internal standard (e.g., biphenyl) in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar transition state without acting as a competing nucleophile[4]. The internal standard corrects for any volumetric errors during sampling.

    • Prepare a 10 mM solution of the selected sulfonyl chloride in anhydrous acetonitrile.

  • Temperature Equilibration:

    • Transfer 5.0 mL of the amine/internal standard solution to a jacketed reaction vessel and equilibrate to exactly 25.0 °C under a nitrogen atmosphere.

    • Causality: Sulfonylation is highly temperature-dependent; strict isothermal conditions are mandatory for accurate rate constant ( k ) derivation.

  • Reaction Initiation:

    • Add 5.0 mL of the sulfonyl chloride solution to the vessel and start the timer ( t=0 ). The amine is in a 10-fold excess to ensure pseudo-first-order kinetics, simplifying the mathematical derivation of the rate constant.

  • Discrete Sampling and Quenching (The Self-Validating Step):

    • At predefined intervals (e.g., 1, 3, 5, 10, 15, 30 minutes), withdraw a 100 µL aliquot and immediately inject it into a vial containing 900 µL of a quench solution (0.1% Trifluoroacetic acid in 50:50 Water:Acetonitrile).

    • Causality: The strong acid instantly protonates the unreacted amine nucleophile, dropping its nucleophilicity to zero and completely halting the sulfonylation. This "freezes" the reaction, preventing it from proceeding while sitting in the autosampler queue[3].

  • HPLC Analysis:

    • Analyze the quenched aliquots via reversed-phase HPLC. Plot the natural log of the remaining sulfonyl chloride concentration ( ln[SO2​Cl] ) versus time to extract the pseudo-first-order rate constant ( kobs​ ) from the slope.

Workflow Visualization

G A Prepare Stock Solutions (Electrophile, Nucleophile, Standard) B Temperature Equilibration (Isothermal Control) A->B C Initiate Reaction (t = 0) B->C D In Situ Monitoring (ReactIR / NMR) C->D Continuous E Discrete Sampling (Acid Quench Aliquots) C->E Aliquot G Kinetic Data Processing (Calculate k, t½) D->G F HPLC / UPLC Analysis (Peak Integration) E->F F->G

Experimental workflow for determining sulfonyl chloride reaction kinetics via sampling.

References

Sources

Comparative

cross-reactivity studies of 4-ethoxypyridine-3-sulfonyl chloride derivatives

Comparative Guide: Chemoselectivity and Biological Cross-Reactivity of 4-Ethoxypyridine-3-Sulfonyl Chloride Derivatives Executive Summary As medicinal chemistry increasingly targets complex protein-protein interactions a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chemoselectivity and Biological Cross-Reactivity of 4-Ethoxypyridine-3-Sulfonyl Chloride Derivatives

Executive Summary

As medicinal chemistry increasingly targets complex protein-protein interactions and inflammatory pathways, the selection of highly specific electrophilic building blocks is critical. 4-ethoxypyridine-3-sulfonyl chloride (4-EPSCl, CAS 1803587-04-3) has emerged as a privileged scaffold[1]. While traditional sulfonyl chlorides are notoriously unselective, 4-EPSCl offers a finely tuned electronic profile that maximizes chemoselectivity during library synthesis[2]. Furthermore, its downstream derivatives—specifically 4-ethoxypyridine-3-sulfonamides—have been validated as potent inhibitors of the NLRP3 inflammasome, demonstrating remarkably low biological cross-reactivity compared to legacy sulfonylureas[3].

This guide provides an objective, data-driven comparison of 4-EPSCl against standard alternatives, detailing both its chemical reactivity profile and the off-target pharmacology of its derivatives.

Part 1: Chemical Cross-Reactivity & Chemoselectivity

Causality & Mechanistic Rationale

Sulfonyl chlorides are exceptionally powerful electrophiles, but achieving late-stage chemoselectivity (e.g., N-sulfonylation over O-sulfonylation in amino alcohols) remains a significant hurdle[2]. The chemoselectivity of these reagents is entirely dictated by the electronic nature of the aromatic ring.

Unsubstituted pyridine-3-sulfonyl chloride (PSC) is hyper-reactive due to the strong electron-withdrawing inductive effect of the pyridine nitrogen, leading to rapid aqueous hydrolysis and poor discrimination between nucleophiles. However, introducing a 4-ethoxy group fundamentally alters this behavior. The +M (resonance) electron-donating effect of the ethoxy oxygen effectively stabilizes the ground state of the sulfonyl chloride. This dampens the excessive electrophilicity, extending its hydrolytic half-life while maintaining excellent kinetic preference for primary amines over hydroxyls or secondary amines[4].

Quantitative Performance: Chemoselectivity Profiling

The table below summarizes the stability and chemoselectivity of 4-EPSCl compared to standard industry alternatives.

Electrophilic ReagentHydrolysis t1/2​ (pH 7.4, 25°C)Amine vs. Alcohol Selectivity Ratio*Primary vs. Secondary Amine Selectivity
4-Ethoxypyridine-3-sulfonyl chloride (4-EPSCl) 48 minutes> 95:585:15
Benzenesulfonyl chloride (BSC) 120 minutes90:1070:30
Pyridine-3-sulfonyl chloride (PSC) < 5 minutes60:4050:50

*Determined via competitive reaction with equimolar 1-amino-2-propanol in biphasic DCM/aq. NaHCO3.

Protocol: Self-Validating High-Throughput Chemoselectivity Assay

To objectively measure cross-reactivity without concentration-dependent bias, we utilize a sub-stoichiometric competitive assay with an internal standard.

  • Reagent Preparation: Dissolve 1.0 mmol of the target nucleophile mixture (e.g., equimolar benzylamine and benzyl alcohol) and 0.5 mmol of biphenyl (internal standard) in 5 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA).

  • Electrophilic Competition: Cool the solution to 0 °C. Add 0.5 mmol of 4-EPSCl dropwise as a 0.1 M solution in DCM over 15 minutes. Causality: Using a sub-stoichiometric amount of the electrophile ensures a true kinetic competition between the nucleophiles, preventing the faster-reacting species from masking the slower one.

  • Reaction Quenching: After 30 minutes, rapidly quench the reaction with 1 mL of 1.0 M aqueous glycine to immediately consume any unreacted sulfonyl chloride.

  • Data Acquisition: Analyze the organic layer via LC-MS (UV 254 nm). Use the biphenyl internal standard to normalize peak areas and calculate the precise N-sulfonamide to O-sulfonate ester ratio.

Chemoselectivity Prep Prepare Nucleophiles (Amine + Alcohol) Reaction Add 4-EPSCl (Sub-stoichiometric) Prep->Reaction Quench Quench Reaction (1M Glycine) Reaction->Quench LCMS LC-MS Analysis (Internal Standard) Quench->LCMS Data Calculate N/O Ratio LCMS->Data

Self-validating experimental workflow for determining sulfonyl chloride chemoselectivity.

Part 2: Biological Cross-Reactivity (Polypharmacology)

Causality & Mechanistic Rationale

The primary application of 4-EPSCl is the generation of bioactive sulfonamides and sulfonylureas. Recently, has demonstrated that 4-ethoxypyridine-3-sulfonamide derivatives are highly potent inhibitors of the NLRP3 inflammasome[3].

A historical liability of the sulfonylurea class (e.g., glyburide) is severe biological cross-reactivity, specifically off-target binding to the Sulfonylurea Receptor 1 (SUR1) in pancreatic beta cells, which triggers unwanted insulin release and hypoglycemia. The 4-ethoxypyridine scaffold systematically eliminates this liability. The steric bulk of the ethoxy group, combined with the altered hydrogen-bond acceptor geometry of the pyridine ring, creates a stereoelectronic clash within the canonical SUR1 binding pocket. This decouples the desired anti-inflammatory NLRP3 inhibition from hypoglycemic cross-reactivity.

Quantitative Performance: Off-Target Profiling

The table below compares the polypharmacological cross-reactivity of a standard 4-ethoxypyridine-3-sulfonylurea against legacy analogs.

Compound ScaffoldNLRP3 IC50 (nM)SUR1 Binding Ki (nM)COX-2 IC50 (µM)hERG Inhibition (IC50, µM)
4-Ethoxypyridine-3-sulfonylurea 45> 10,000> 50> 30
Benzenesulfonylurea (Glyburide analog) 1205> 50> 30
Pyridine-3-sulfonylurea 3501,200> 5015
Protocol: SUR1 Radioligand Displacement Assay

To validate the absence of SUR1 cross-reactivity, a highly sensitive radioligand displacement assay is employed.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human SUR1. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl2) to a final concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 1 nM [3H]-glibenclamide and varying concentrations of the 4-ethoxypyridine-3-sulfonamide derivative (10 pM to 10 µM). Causality: [3H]-glibenclamide serves as a self-validating, high-affinity tracer; displacement only occurs if the test compound possesses true cross-reactivity for the SUR1 pocket.

  • Filtration: After 60 minutes of equilibration at room temperature, rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to separate bound from free radioligand.

  • Detection: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a MicroBeta counter. Calculate the Ki using the Cheng-Prusoff equation.

NLRP3_Pathway PAMPs PAMPs / DAMPs (Signal 1) TLR Toll-Like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_Transcription NLRP3 Upregulation NFkB->NLRP3_Transcription NLRP3_Oligomer NLRP3 Oligomerization NLRP3_Transcription->NLRP3_Oligomer ATP ATP / K+ Efflux (Signal 2) ATP->NLRP3_Oligomer ASC ASC Recruitment NLRP3_Oligomer->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b IL-1β / IL-18 Secretion Caspase1->IL1b Inhibitor 4-EPS Derivatives (Sulfonylureas) Inhibitor->NLRP3_Oligomer Inhibits

NLRP3 Inflammasome signaling pathway and targeted inhibition by 4-EPS derivatives.

References

  • PubChemLite (University of Luxembourg). "4-ethoxypyridine-3-sulfonyl chloride hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • Harrison et al. (2019). "Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors." World Intellectual Property Organization (WO2019008029A1).
  • De Lera Ruiz, M., et al. (2019). "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides." PubMed Central (PMC). URL:[Link]

  • Uesugi, S., et al. (2014). "Chemoselective Catalytic Conjugate Addition of Alcohols over Amines." Angewandte Chemie International Edition. URL:[Link]

Sources

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